Medicinal Chemistry Applications of the 2-Bromo-8-methoxyquinazoline Scaffold
The following technical guide details the medicinal chemistry applications, synthetic utility, and structural advantages of the 2-Bromo-8-methoxyquinazoline scaffold. Executive Summary The 2-Bromo-8-methoxyquinazoline sc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry applications, synthetic utility, and structural advantages of the 2-Bromo-8-methoxyquinazoline scaffold.
Executive Summary
The 2-Bromo-8-methoxyquinazoline scaffold represents a high-value "privileged structure" in modern drug discovery, particularly for targeting kinases (CLK, EGFR, VEGFR) and ATPases (p97).[1] Its utility stems from a synergistic combination of chemical reactivity and biological selectivity:
The 2-Bromo Handle: A highly reactive electrophile allowing for facile Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse C2-biaryl or C2-amino libraries.[1][2]
The 8-Methoxy Substituent: A crucial selectivity filter.[1][2] Unlike the unsubstituted quinazoline core, the 8-OMe group induces specific steric clashes and electronic donation effects that can restrict conformational rotation (atropisomerism) or fill unique hydrophobic pockets in enzyme active sites (e.g., the "sugar pocket" of kinases).
This guide provides a comprehensive analysis of the scaffold’s synthetic pathways, Structure-Activity Relationship (SAR) logic, and validated protocols for its application in library construction.
Structural Analysis & Chemical Architecture[1]
Electronic and Steric Properties
The quinazoline ring is electron-deficient, making it susceptible to nucleophilic attack.[1][2]
C2-Position: In the 2-bromo derivative, this position is activated for both Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) and metal-catalyzed cross-coupling.[2] The bromine atom is a superior leaving group compared to chlorine, enabling couplings with sterically hindered or electron-poor nucleophiles under milder conditions.[1][2]
C8-Methoxy Group: This is the scaffold's defining feature.[1][2]
Electronic Effect: The oxygen lone pair donates electron density into the benzene ring, slightly deactivating the core compared to 8-H analogs, but significantly altering the
Conformational Effect: The bulky methoxy group creates steric hindrance near the N1 position. In kinase inhibitors, this often forces the inhibitor into a specific conformation that improves selectivity against off-target kinases (e.g., distinguishing CLK from DYRK kinases).
Reactivity Profile (The "Gateway" Concept)
The 2-bromo-8-methoxyquinazoline scaffold acts as a divergent point.[2] While C4-functionalization is common in "first-generation" quinazolines (e.g., Gefitinib), C2-functionalization allows access to novel chemical space, particularly for targeting allosteric sites or distinct ATP-binding modes.[2]
Synthetic Workflows
The following Graphviz diagram illustrates the primary synthetic workflows to generate high-value libraries from the 2-bromo-8-methoxyquinazoline core.
Caption: Divergent synthesis from the 2-Bromo-8-methoxyquinazoline core.[2] The C2-bromide serves as a universal handle for carbon-carbon and carbon-nitrogen bond formation.[2]
Medicinal Applications & Case Studies
Case Study A: Cdc2-like Kinase (CLK) Inhibitors
Target: CLK1, CLK2, CLK4 (involved in RNA splicing regulation).
Role of Scaffold: The 8-methoxy group is critical for selectivity.[1][2]
Mechanism: In the inhibitor DB18 and its analogs, the quinazoline core binds to the ATP hinge region. The 8-methoxy group occupies a specific pocket that is tolerated by CLKs but sterically clashes with the closely related DYRK1A kinase.[1][2]
Advantage: Using the 2-bromo precursor allows for the late-stage introduction of diverse anilines at C2, fine-tuning the solubility and potency.[1][2]
Case Study B: p97 ATPase Inhibitors
Target: p97 (VCP), a key regulator of protein homeostasis and ubiquitin-proteasome degradation.[3][4]
Compound: N2,N4-dibenzyl-8-methoxyquinazoline-2,4-diamine (ML240 analogues).[1][2]
Data Insight:
The addition of the 8-methoxy group to the quinazoline core resulted in a 3-fold improvement in ATPase inhibition potency compared to the 8-H analog.[1][2][3]
SAR Trend: The 2-position requires a bulky hydrophobic amine (e.g., benzylamine) for optimal activity, readily installed via displacement of the 2-bromo group.
Case Study C: PDE1 Inhibitors
Target: Phosphodiesterase 1 (PDE1).[5][6]
Application: 8-methoxyquinazoline-4,7-diols and related 2-substituted derivatives act as selective inhibitors.[1][2] The 8-methoxy group aids in orienting the molecule within the catalytic pocket, improving selectivity over PDE4 and PDE5.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-8-methoxyquinazoline Core
Note: This protocol assumes starting from the 2,4-dihydroxy intermediate, a common commercial precursor.[1][2]
Bromination: Charge a reaction vessel with 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 equiv) and phosphorus oxybromide (
, 3.0 equiv).
Catalysis: Add
-dimethylaniline (1.0 equiv) as a catalyst.
Reaction: Heat to reflux (approx. 110°C) for 4–6 hours under inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). Monitor by TLC/LCMS for conversion to 2,4-dibromo-8-methoxyquinazoline.[2]
Selective Reduction (Optional): If the 4-H derivative is required (2-bromo-8-methoxyquinazoline), treat the 2,4-dibromo intermediate with zinc dust in acetic acid at 0°C to selectively reduce the more reactive C4-bromide.[1][2]
Workup: Quench with ice water, neutralize with
, and extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol 2: Suzuki-Miyaura Coupling at C2
Designed for library generation of 2-aryl derivatives.[1][2]
Reagents: Combine 2-bromo-8-methoxyquinazoline (1.0 equiv), Aryl-boronic acid (1.2 equiv), and
(2.0 equiv).
Catalyst: Add
(5 mol%).
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Conditions: Degas with Nitrogen. Heat at 90°C for 12 hours.
Validation: Product formation is confirmed by the disappearance of the characteristic Br-isotope pattern in MS and the appearance of the biaryl peak.[2]
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the 8-methoxyquinazoline scaffold based on aggregated medicinal chemistry data.
Position
Modification
Biological Impact
C2
Aryl / Heteroaryl
Primary Specificity Determinant. Controls binding to the hydrophobic pocket adjacent to the ATP site.[2] Critical for CLK and EGFR potency.
C2
Alkyl-Amino
Solubility & p97 Activity. Flexible amines (e.g., benzylamine) at C2 are essential for p97 ATPase inhibition.
C4
H (Unsubstituted)
Metabolic Stability. Reduces clearance but may lose hinge-binding interactions compared to 4-amino derivatives.[2]
C4
Amino / Anilino
Kinase Potency. The "classic" quinazoline warhead (e.g., Gefitinib-like). Synergizes with 8-OMe for unique selectivity profiles.
C8
Methoxy (-OMe)
Selectivity Lock. Induces steric constraints that differentiate between homologous enzymes (e.g., CLK vs. DYRK). Improves metabolic stability at C8.[1]
References
Structure-Activity Relationship Study of p97 ATPase Inhibitors. National Institutes of Health (NIH).
[Link]
Citation for p97 inhibition and the specific effect of the 8-methoxy group.[2]
Research towards selective inhibition of the CLK3 kinase. Beilstein Journal of Organic Chemistry.
[Link]
Citation for CLK kinase selectivity and the synthesis of 8-methoxyquinazoline derivatives.
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. National Institutes of Health (NIH).
[Link]
Citation for general synthetic methodologies of 2-substituted quinazolines.[1][2]
Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (Analogous Chemistry). National Institutes of Health (NIH).
[Link]
Citation for Palladium-catalyzed coupling protocols relevant to heteroaryl halides.[1][2]
Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand. ACS Omega.
[Link]
Citation for PDE1 inhibitors utilizing the 8-methoxyquinazoline scaffold.[1][2]
Unlocking the 8-Position: A Technical Review of 8-Methoxyquinazoline Derivatives in Drug Discovery
Executive Summary The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the backbone for blockbuster drugs like Gefitinib and Erlotinib.[1] While the 6,7-dimethoxy substitution pattern is th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the backbone for blockbuster drugs like Gefitinib and Erlotinib.[1] While the 6,7-dimethoxy substitution pattern is the industry standard for EGFR inhibition, the 8-methoxyquinazoline subclass represents a critical area of scaffold optimization. This guide analyzes the structural, electronic, and pharmacological advantages of the 8-methoxy modification, specifically its role in enhancing isozyme selectivity in Phosphodiesterase 5 (PDE5) inhibitors and overcoming resistance in oncogenic signaling pathways.
Medicinal Chemistry & SAR: The Power of the 8-Methoxy Group[2][3][4][5][6]
Electronic and Steric Rationale
In standard quinazoline drug design (e.g., EGFR inhibitors), the 6- and 7-positions are typically substituted with electron-donating groups (alkoxy) to increase the electron density of the pyrimidine ring, enhancing hydrogen bonding with the ATP-binding pocket (specifically the hinge region).
The introduction of a methoxy group at the C8 position introduces unique physicochemical properties:
Steric Occlusion: The 8-methoxy group creates steric bulk near the N1 nitrogen. In kinase inhibitors, this can influence the torsion angle of the aniline ring at C4, potentially forcing the molecule into a conformation that favors binding to specific mutant kinases or avoiding steric clashes with "gatekeeper" residues.
Isozyme Selectivity: In PDE inhibitors, the 8-position is a critical determinant for distinguishing between PDE5 (erectile dysfunction/pulmonary hypertension target) and PDE6 (retinal target, associated with visual side effects).
Solubility Profile: Unlike the lipophilic 6,7-dialkoxy core, 8-substituted derivatives often exhibit altered solvation shells, which can be leveraged to improve oral bioavailability.
Comparative SAR Table
The following table summarizes the impact of 8-methoxy substitution compared to the classic 6,7-dimethoxy core.
Feature
6,7-Dimethoxy Quinazoline (Classic)
8-Methoxy Quinazoline (Modified)
Primary Target Class
EGFR/HER2 Tyrosine Kinases
PDE5, Mutant EGFR, Wnt/-catenin
Binding Mode
Planar intercalation in ATP pocket
Twisted conformation; selectivity pocket access
Key Advantage
High potency (nM range)
Enhanced Selectivity (Reduced off-target effects)
Metabolic Liability
O-demethylation (common)
O-demethylation (variable; steric protection)
Representative Compound
Gefitinib (Iressa)
CKD-533, Compound 18B
Therapeutic Applications & Case Studies
PDE5 Inhibition: The Selectivity Breakthrough
One of the most successful applications of the 8-methoxyquinazoline scaffold is in the development of PDE5 inhibitors. First-generation inhibitors like Sildenafil often suffer from visual side effects due to cross-reactivity with PDE6.
Case Study: CKD-533
Research indicates that 6,7,8-substituted quinazolines significantly improve the selectivity ratio of PDE5/PDE6. The 8-methoxy group acts as a "selectivity filter," preventing the molecule from fitting into the slightly more constricted hydrophobic pocket of PDE6 while retaining high affinity for PDE5.
Oncology: Targeting Wnt/
-catenin and EGFR
While 6,7-substituted quinazolines dominate EGFR inhibition, 8-methoxy derivatives have emerged as potent agents against the Wnt/
-catenin pathway.
Case Study: Compound 18B
A study on 4,7-disubstituted 8-methoxyquinazoline derivatives demonstrated that these compounds can disrupt
Mechanism: Downregulation of c-MYC and Cyclin D1.[3]
Potency: IC
values comparable to Imatinib in HCT116 colon cancer cell lines.[2]
Visualization of Signaling & SAR
SAR Map of the 8-Methoxyquinazoline Core
The following diagram illustrates the pharmacophore mapping for this specific derivative class.
Figure 1: Pharmacophore map highlighting the functional role of the C8-methoxy substitution in selectivity and binding.
Mechanism of Action: Wnt/
-catenin Pathway Inhibition
Understanding how 8-methoxyquinazolines (like Compound 18B) function in oncology.[3]
Figure 2: Mechanism of Compound 18B disrupting the
-catenin/TCF4 interaction in colorectal cancer cells.
Experimental Protocols
Chemical Synthesis of 4-Anilino-8-methoxyquinazoline
Expertise Note: The synthesis of 8-methoxyquinazolines requires careful handling of the starting material to prevent over-chlorination. The use of thionyl chloride with catalytic DMF is the industry standard for activating the C4 position.
Chlorination: Dissolve the quinazolin-4(3H)-one derivative (0.5 g) in
(4 mL). Add 2 drops of DMF.
Reflux: Heat the mixture to reflux for 75 minutes under anhydrous conditions. Critical: Monitor by TLC until the starting material is consumed.
Isolation of Intermediate: Evaporate excess
under reduced pressure to yield the 4-chloro-quinazoline intermediate. Dissolve immediately in anhydrous dioxane (30 mL) to prevent hydrolysis.
Nucleophilic Substitution: Cool the dioxane solution to 5°C. Add TEA (0.6 mL) dropwise.
Aniline Addition: Add the required aniline derivative dropwise over 10 minutes, maintaining temperature <10°C.
Workup: Stir at room temperature for 4 hours. Pour into ice water. Filter the precipitate, wash with cold water, and recrystallize from ethyl acetate.
Biological Assay: Sulforhodamine B (SRB) Cytotoxicity Assay
Purpose: To determine the IC
of the synthesized derivative against cancer cell lines (e.g., HCT116).[2][3]
Seeding: Seed cells (HCT116) in 96-well plates at a density of
cells/well. Incubate for 24 hours.
Treatment: Add the 8-methoxyquinazoline derivative at graded concentrations (0.1 - 100
M). Incubate for 48 hours.
Fixation: Add cold trichloroacetic acid (TCA, 50%) to a final concentration of 10%. Incubate at 4°C for 1 hour.
Staining: Wash plates with water and air dry. Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes.
Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base.
Readout: Measure absorbance at 515 nm using a microplate reader. Calculate IC
using non-linear regression.
References
Discovery of potent, selective, and orally bioavailable PDE5 inhibitor (CKD-533) . PubMed.
[Link]
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway . PubMed Central (PMC).
[Link]
Quinazolines as potent and highly selective PDE5 inhibitors as potential therapeutics for male erectile dysfunction . PubMed.
[Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy . Oriental Journal of Chemistry.
[Link]
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development . International Journal of Innovative Research in Technology.
[Link]
2-Bromo-8-methoxyquinazoline: A Strategic Building Block for the Development of Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous appro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and clinical-stage kinase inhibitors. Within this privileged class of heterocycles, 2-bromo-8-methoxyquinazoline emerges as a particularly strategic building block. Its unique substitution pattern—a reactive bromine at the 2-position and a methoxy group at the 8-position—offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a key handle for introducing diverse functionalities through well-established cross-coupling reactions, enabling extensive exploration of the chemical space around the ATP-binding site of kinases. The 8-methoxy group, in turn, can influence the molecule's conformation, solubility, and metabolic stability, and may engage in key interactions within the kinase domain. This technical guide provides a comprehensive overview of the synthesis, chemical utility, and strategic application of 2-bromo-8-methoxyquinazoline in the design and development of kinase inhibitors, with a focus on practical methodologies and the underlying principles of structure-activity relationships.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The quinazoline ring system has proven to be a highly effective scaffold for the development of such inhibitors, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase domain.[2][3] Several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on the quinazoline core, underscoring its therapeutic significance.[4]
The development of new kinase inhibitors often relies on the strategic functionalization of a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. In this context, halo-substituted quinazolines are invaluable synthetic intermediates. 2-Bromo-8-methoxyquinazoline, the focus of this guide, offers two distinct points of modification: the reactive 2-bromo substituent and the modulating 8-methoxy group. This dual functionality allows for a modular and efficient approach to the synthesis of diverse libraries of kinase inhibitors.
Synthesis of the 2-Bromo-8-methoxyquinazoline Core
A robust and scalable synthesis of the 2-bromo-8-methoxyquinazoline building block is essential for its application in drug discovery programs. While a direct, one-step synthesis from simple precursors is not extensively documented, a logical and efficient two-step approach can be adapted from established quinazoline and quinoline syntheses. This proposed synthesis leverages the formation of an 8-methoxy-substituted quinazolinone intermediate, followed by halogenation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Bromo-8-methoxyquinazoline.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
This protocol is adapted from the synthesis of related quinazolinediones.[5]
Reaction Setup: In a round-bottom flask, combine 2-amino-3-methoxybenzoic acid (1.0 eq.) and urea (2.0-3.0 eq.).
Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Add a sufficient amount of water to the solidified mass and stir vigorously.
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Purification: The crude 8-methoxyquinazoline-2,4(1H,3H)-dione can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a white to off-white solid.
Protocol 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
This procedure is a standard method for the chlorination of quinazolinediones.[6]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq.) and phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
Heating: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralization: Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, while keeping the temperature below 20 °C.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,4-dichloro-8-methoxyquinazoline.
Protocol 3: Synthesis of 2-Bromo-8-methoxyquinazoline
This step involves a selective halogen exchange or a direct bromination, which may require optimization.
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 2,4-dichloro-8-methoxyquinazoline (1.0 eq.) in a suitable solvent.
Reagent Addition: Add a brominating agent. This could be a source of bromide for a halogen exchange reaction (e.g., HBr in acetic acid) or a more direct brominating reagent. The choice of reagent and conditions will determine the selectivity.
Heating: Heat the reaction mixture. The temperature and reaction time will need to be optimized.
Monitoring: Monitor the reaction by TLC or LC-MS to follow the conversion of the starting material and the formation of the product.
Work-up and Purification: Once the reaction is complete, cool the mixture and perform a standard aqueous work-up. The crude product can then be purified by column chromatography to yield the final 2-bromo-8-methoxyquinazoline.
Strategic Application in Kinase Inhibitor Synthesis
The 2-bromo-8-methoxyquinazoline scaffold is a versatile starting point for the synthesis of a wide array of kinase inhibitors. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino groups, which can be designed to interact with specific residues in the ATP-binding pocket of the target kinase.
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, enabling the introduction of diverse aromatic and heteroaromatic moieties at the 2-position of the quinazoline ring.[7][8] These substituents can be tailored to occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity.
Caption: General workflow for Suzuki-Miyaura coupling of 2-bromo-8-methoxyquinazoline.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki coupling of bromoquinazolines.[7][9]
Reaction Setup: To a dry round-bottom flask or microwave vial, add 2-bromo-8-methoxyquinazoline (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq.).
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
Reaction: Heat the reaction mixture to 80-110 °C (conventional heating) or 110-150 °C (microwave irradiation) for the required time (typically 1-12 hours). Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted quinazoline.
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.[10][11] This is particularly useful for synthesizing inhibitors that require an amino linkage to a substituent that will interact with the solvent-exposed region of the kinase or form additional hydrogen bonds.
Caption: General workflow for Buchwald-Hartwig amination of 2-bromo-8-methoxyquinazoline.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on known aminations of halo-heterocycles.[12][13]
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 eq. relative to Pd), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq.) to a dry Schlenk tube or microwave vial.
Reagent Addition: Add 2-bromo-8-methoxyquinazoline (1.0 eq.) and the desired amine (1.1-1.5 eq.), followed by an anhydrous, degassed solvent (e.g., toluene, dioxane).
Reaction: Seal the vessel and heat the mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography to yield the 2-amino-substituted quinazoline derivative.
The Role of the 8-Methoxy Group in Kinase Inhibitor Design
The 8-methoxy group is not merely a passive substituent; it can play a significant role in the pharmacological properties of the resulting kinase inhibitor. Its influence can be multifaceted:
Conformational Constraint: The steric bulk of the methoxy group at the 8-position can influence the rotational freedom of substituents at adjacent positions, potentially locking the molecule into a more bioactive conformation.
Solubility and Physicochemical Properties: The methoxy group can impact the molecule's polarity and hydrogen bonding capacity, which in turn affects its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[14]
Metabolic Stability: The 8-position of the quinazoline ring can be susceptible to metabolic oxidation. The presence of a methoxy group can block this metabolic pathway, leading to improved metabolic stability and a longer in vivo half-life.
Direct Interactions with the Kinase: While less common than interactions with the hinge region, the 8-methoxy group can potentially form direct or water-mediated hydrogen bonds with residues in the kinase active site, or engage in favorable van der Waals interactions.[15]
Structure-activity relationship (SAR) studies on related quinazoline and quinoline derivatives have shown that substitution at the 8-position can significantly impact biological activity. For instance, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, the 8-hydroxy group was found to be a crucial pharmacophore for Pim-1 kinase inhibition.[16][17] Similarly, studies on 8-aminoquinoline antimalarials have highlighted the importance of the substitution pattern on the quinoline nucleus for activity.[18] While direct SAR data for 8-methoxyquinazoline kinase inhibitors is less common, the presence of methoxy groups at various positions is a recurring theme in potent kinase inhibitors, where they are often used to fine-tune activity and pharmacokinetic properties.[19][20]
Case Study: Application in the Synthesis of Novel Kinase Inhibitors
While specific examples of kinase inhibitors derived directly from 2-bromo-8-methoxyquinazoline are not yet prevalent in the literature, its utility can be inferred from the synthesis of structurally related compounds. For example, a series of novel trimethoxy quinazoline derivatives have been synthesized and shown to be potent inhibitors of VEGFR2 and EGFR.[15] These syntheses often involve the construction of a substituted quinazoline core, followed by functionalization, a process for which 2-bromo-8-methoxyquinazoline is an ideal starting material.
Table 1: Representative Kinase Inhibitory Activity of Methoxy-Substituted Quinazolines
The data in Table 1 clearly demonstrates that methoxy-substituted quinazolines can exhibit potent, low-nanomolar inhibition of various clinically relevant kinases. The ability to readily introduce diverse substituents at the 2-position of the 2-bromo-8-methoxyquinazoline scaffold through the robust coupling reactions described above provides a powerful strategy for developing novel inhibitors with improved potency and selectivity profiles.
Conclusion and Future Perspectives
2-Bromo-8-methoxyquinazoline represents a high-value, strategic building block for the synthesis of next-generation kinase inhibitors. Its pre-installed methoxy group at the 8-position offers potential advantages in terms of metabolic stability and conformational control, while the reactive bromine at the 2-position provides a versatile handle for the introduction of a wide array of chemical functionalities through reliable and well-understood cross-coupling methodologies.
As the demand for more selective and potent kinase inhibitors continues to grow, the use of such strategically functionalized building blocks will be paramount. The synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to leverage the unique properties of 2-bromo-8-methoxyquinazoline in their drug discovery endeavors. Future work in this area will likely focus on the systematic exploration of the SAR of substituents introduced at the 2-position of this scaffold against a broad panel of kinases, as well as a more detailed elucidation of the specific contributions of the 8-methoxy group to kinase binding and overall drug-like properties.
References
[23] CN101602723B. (2011). Preparation method of 2-methyl-8-aminoquinoline. Google Patents. Available at:
[10] Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
[6] CN101475537A. (2009). Preparation of 2,4-dichloroquinazoline. Google Patents. Available at:
[24] Allam, H. A., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. Available at: [Link]
[16] Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]
[15] Eldehna, W. M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2970. Available at: [Link]
[5] Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9390-9396. Available at: [Link]
[25] Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Current Organic Synthesis, 17(6), 436-456. Available at: [Link]
[19] Yang, X., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available at: [Link]
[1] Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(3), 662. Available at: [Link]
[2] Molander, G. A., & Jean-Gérard, L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(19), 7473-7477. Available at: [Link]
[3] Zhang, H., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6649. Available at: [Link]
[22] Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(21), 4567. Available at: [Link]
[26] CN102584721A. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents. Available at:
[21] Tsai, C.-H., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget, 7(51), 86239-86252. Available at: [Link]
[18] McChesney, J. D. (1987). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIDIA, 1, 1-6. Available at: [Link]
Jackson, A., et al. (2002). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Arkivoc, 2002(11), 127-140. Available at: [Link]
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Available at: [Link]
[20] El-Sayed, N. N. E., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Chemistry, 2013, 1-7. Available at: [Link]
[14] Raj, V., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S1), 30-36. Available at: [Link]
[17] Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. Available at: [Link]
Osarumwense, P. O., et al. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) -one. International Journal of Scientific & Technology Research, 6(10), 1-5. Available at: [Link]
Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(21), 4567. Available at: [Link]
[13] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Allam, H. A., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099. Available at: [Link]
El-Damasy, A. K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. Available at: [Link]
Kumar, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 39. Available at: [Link]
[11] Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available at: [Link]
Topic: Electronic Properties and Structure-Activity Relationship (SAR) Studies of 8-Methoxy Substituted Quinazolines
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the quinazoline ring system is a critical determinant of a compound's pharmacological profile. This guide focuses on the 8-methoxy substitution, a feature that significantly modulates the electronic environment of the scaffold and, consequently, its biological activity. We will explore the fundamental electronic properties imparted by the 8-methoxy group, delve into comprehensive Structure-Activity Relationship (SAR) studies, and provide detailed experimental and computational protocols to empower researchers in the rational design of novel 8-methoxy quinazoline-based therapeutics.
The Quinazoline Core and the Influence of the 8-Methoxy Group
The quinazoline framework is a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring.[4] This aromatic system provides a rigid and planar scaffold that can be strategically decorated with various functional groups to interact with biological targets. FDA-approved drugs like Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), validate the therapeutic importance of the quinazoline core in oncology.[2]
The introduction of a methoxy (-OCH₃) group at the C-8 position of the quinazoline ring is a key design element. As a potent electron-donating group (EDG) through resonance (+M effect), the 8-methoxy substituent fundamentally alters the electron density distribution across the entire heterocyclic system. This has profound implications:
Modulation of Basicity: The increased electron density on the quinazoline nitrogen atoms (N-1 and N-3) can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to form critical hydrogen bonds with target proteins.
Enhanced Target Interactions: The electron-rich aromatic system can engage in more favorable π-π stacking and other non-covalent interactions within a protein's active site. SAR studies have revealed that electron-donating groups often increase the activity of quinazoline-based inhibitors.[3][5]
Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites susceptible to oxidative metabolism and thereby improving pharmacokinetic properties.
Caption: Influence of the 8-methoxy group on the quinazoline core.
Analyzing Electronic Properties: A Computational Approach
To rationally design potent inhibitors, it is crucial to understand the electronic landscape of the molecule. Density Functional Theory (DFT) is a powerful computational method used to calculate various electronic descriptors that correlate with a molecule's reactivity and binding affinity.[6][7]
Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (E_gap) is a critical indicator of molecular stability and reactivity.[6] A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8] This is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions with a biological target.
The 8-methoxy group raises the HOMO energy level, making the molecule a better electron donor, and can influence the MESP by increasing the negative potential around the heterocyclic nitrogen atoms.
Protocol 1: DFT Calculation of Electronic Properties
This protocol outlines a typical workflow for calculating electronic properties using a quantum chemistry software package like Gaussian.
Structure Preparation:
Draw the 3D structure of the 8-methoxy substituted quinazoline derivative using a molecular editor (e.g., GaussView, Avogadro).
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics force field like MMFF94) to obtain a reasonable starting conformation.
DFT Geometry Optimization:
Set up the calculation in the software.
Method: Choose the B3LYP functional, which is widely used for its balance of accuracy and computational cost.[6]
Basis Set: Select the 6-311G(d,p) or a larger basis set for accurate results.[6]
Keywords: Use Opt Freq to request a geometry optimization followed by a frequency calculation to confirm the structure is at a true energy minimum (no imaginary frequencies).
Solvation (Optional): To simulate a biological environment, include a solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.
Property Calculation and Analysis:
Once the optimization is complete, use the optimized geometry for single-point energy calculations to derive electronic properties.
HOMO/LUMO: Extract the energies of the frontier molecular orbitals from the output file. Calculate the energy gap: E_gap = E_LUMO - E_HOMO.
MESP: Generate the MESP surface by selecting the appropriate visualization options in the software. Analyze the map to identify regions of negative potential (red/yellow) and positive potential (blue).
Structure-Activity Relationship (SAR) Studies
SAR studies systematically modify a lead compound's structure to map out the chemical features essential for its biological activity.[9] For 8-methoxy quinazolines, SAR exploration has been pivotal in developing potent inhibitors for various targets.
Key SAR Insights for 8-Methoxy Quinazolines:
The general quinazoline scaffold has several key positions for modification (C2, C4, C6, C7) that work in concert with the 8-methoxy group.
The C4 Position: This position is frequently substituted with an (substituted) aniline moiety, which is crucial for anchoring the inhibitor in the ATP-binding pocket of many kinases. The nature of the aniline substituent dramatically impacts selectivity and potency. For instance, in developing HER2 selective inhibitors, the aniline moiety at C-4 was found to be a key determinant of selectivity over EGFR.[10]
The C6 and C7 Positions: These positions are often explored for introducing solubilizing groups or additional binding moieties. The introduction of electron-donating groups at these positions has been shown to increase the antiproliferative activity of certain quinazoline derivatives.[5]
The C2 Position: Modifications at C2 can influence the overall conformation and steric profile of the molecule. While often left unsubstituted (as a hydrogen), introducing small hydrophobic groups can sometimes enhance activity.[11]
Table 1: Representative SAR Data for Substituted Quinolones/Quinazolines
This table synthesizes data from related quinoline/quinazoline scaffolds to illustrate the impact of the C8-substituent. The data clearly shows that an electron-donating methoxy group at C8 is often superior to a methyl group and significantly better than an electron-withdrawing chloro group for antiproliferative activity in this specific quinolone series.[12]
Caption: General SAR strategy for 8-methoxy quinazoline derivatives.
Experimental Workflows
The discovery of novel drug candidates relies on an integrated workflow of chemical synthesis, biological evaluation, and computational analysis.
Caption: Integrated workflow for drug discovery of quinazoline analogs.
Protocol 2: General Synthesis of 4-Anilino-8-methoxyquinazolines
This protocol is a generalized representation based on common synthetic routes.
Starting Material: Begin with 2-amino-3-methoxybenzoic acid.
Cyclization: React the anthranilic acid derivative with formamide or a similar reagent under high temperature to form the 8-methoxy-3H-quinazolin-4-one intermediate. This is a variation of the Niementowski quinazoline synthesis.
Chlorination: Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-8-methoxyquinazoline. This step activates the C4 position for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SₙAr): React the 4-chloro intermediate with the desired substituted aniline in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF), often with a catalytic amount of acid (e.g., HCl), to yield the final 4-anilino-8-methoxyquinazoline product.
Purification: Purify the final compound using column chromatography on silica gel or recrystallization to obtain the product with high purity.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[4]
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential anticancer agents.[12][13]
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized 8-methoxy quinazoline compounds in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 8-methoxy quinazoline scaffold is a privileged structure in modern medicinal chemistry. The electron-donating nature of the 8-methoxy group significantly influences the electronic properties of the core, enhancing its potential for potent and selective interactions with various biological targets, particularly protein kinases. Comprehensive SAR studies have demonstrated that synergistic modifications at the C4, C6, and C7 positions are crucial for optimizing activity and pharmacokinetic profiles.
Future research should focus on:
Novel Substitutions: Exploring a wider diversity of substituents at other positions to discover novel interactions and improve drug-like properties.
Target Selectivity: Employing computational tools and structural biology to design 8-methoxy quinazoline derivatives with high selectivity for specific kinase isoforms or novel biological targets to minimize off-target effects.
Advanced Drug Delivery: Developing formulations or prodrug strategies to enhance the bioavailability and targeted delivery of promising lead compounds.
By integrating rational design, guided by a deep understanding of electronic properties and SAR, with robust synthetic and biological evaluation workflows, the 8-methoxy quinazoline scaffold will continue to be a valuable source of next-generation therapeutics.
References
Tobe, M., Isobe, Y., Tomizawa, H., Matsumoto, M., Obara, F., Nagasaki, T., & Hayashi, H. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters.
Zou, A. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
Moir, M. et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
Lee, J. et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research.
Vaitkeviciene, V. et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
Chavva, C. et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Omega.
Hamada, N. M. & Elgawad, A. A. (2021).
Nwabueze, A. C. & Ochi, O. I. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Ullah, A. et al. (2024).
Priyangga, R. A. et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry.
Al-Hourani, B. J. et al. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure and Dynamics.
Prajapati, K., Singh, S., Pathak, A. K., & Mehta, P. (n.d.). QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors.
Li, Y. et al. (2022).
Kuo, C. et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Molecules.
Kumar, V. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
ResearchGate. (n.d.). Structures of 8-methoxy-quinazoline-2,4-diones and corresponding...
Gowda, K. J. et al. (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry.
Zayed, M. F. et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus.
Armarego, W. L. F. (1969). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic.
Application Note: Nucleophilic Aromatic Substitution (S_NAr) Conditions for 2-Bromo-8-methoxyquinazoline
Executive Summary & Strategic Analysis The 2-bromo-8-methoxyquinazoline scaffold represents a specific challenge in nucleophilic aromatic substitution (S_NAr). While quinazolines are generally electron-deficient and reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The 2-bromo-8-methoxyquinazoline scaffold represents a specific challenge in nucleophilic aromatic substitution (S_NAr). While quinazolines are generally electron-deficient and reactive towards nucleophiles, the introduction of an electron-donating methoxy group (-OMe) at the 8-position creates a unique electronic environment.
Reactivity Profile
Regioselectivity (C2 vs. C4): In quinazoline systems, the C4 position is typically more reactive than C2 due to greater stabilization of the Meisenheimer intermediate (negative charge resides on N1). However, in 2-bromo-8-methoxyquinazoline , the C4 position is unsubstituted (C-H). Therefore, chemoselectivity is not an issue; the reaction is exclusively directed at the C2-Br bond.
Electronic Deactivation: The 8-OMe group donates electron density into the ring system via resonance (though inductively withdrawing). This raises the energy of the LUMO, making the C2 carbon less electrophilic compared to the unsubstituted parent quinazoline. Consequently, standard S_NAr conditions often require thermal enhancement or acid catalysis to drive conversion.
Steric Environment: The 8-position is peri to the N1 nitrogen. While it does not directly block the C2 position, it influences the solvation and approach of nucleophiles near the N1 binding pocket, particularly for bulky amines.
Application Context
Derivatives of 8-methoxyquinazoline are critical intermediates in the synthesis of PI3K/AKT/mTOR pathway inhibitors and antimalarial agents . The 8-methoxy group often improves metabolic stability and solubility compared to the lipophilic parent heterocycle.
Mechanistic Insight & Reaction Pathways[1]
The transformation proceeds via an Addition-Elimination mechanism. Understanding the transition state is key to optimizing conditions.
The Meisenheimer Complex
Upon nucleophilic attack at C2, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Base-Promoted Pathway: The nucleophile (Nu:) attacks C2. The negative charge is delocalized onto N1 and N3. The 8-OMe group destabilizes this anionic intermediate slightly, increasing the activation energy (
).
Acid-Catalyzed Pathway: Protonation of the ring nitrogen (N3 is most basic, but N1 protonation activates C2 more effectively) renders the ring highly electrophilic. This lowers the LUMO energy, compensating for the deactivating effect of the 8-OMe group.
Figure 1: Dual mechanistic pathways for S_NAr on 2-bromo-8-methoxyquinazoline. Acid catalysis is often superior for less reactive amines.
Optimization Parameters
Solvent Selection
The choice of solvent dictates the reaction rate and workup efficiency.
Solvent
Type
Temp Range
Suitability
Notes
DMF / NMP
Polar Aprotic
80–140°C
High
Best for unreactive amines. Solvates cations well, leaving anions "naked" and reactive. Hard to remove.
DMSO
Polar Aprotic
80–120°C
High
Excellent solubility. High boiling point allows thermal drive.
iPrOH / n-BuOH
Polar Protic
Reflux
Medium
Preferred for acid-catalyzed protocols. Product often precipitates upon cooling.
THF / Dioxane
Ethereal
60–100°C
Low
Often requires sealed tube/pressure due to lower boiling points.
Base Selection
Inorganic Bases (K₂CO₃, Cs₂CO₃): Essential for phenols, thiols, and amine salts. Cs₂CO₃ is superior for sluggish reactions due to the "cesium effect" (higher solubility in organic solvents).
Organic Bases (DIEA, TEA): Standard for amine nucleophiles. Use 2.0–3.0 equivalents to neutralize the HBr byproduct.
Charge a reaction vial with 2-bromo-8-methoxyquinazoline (1.0 equiv).
Add anhydrous DMF (5 mL per mmol substrate).
Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).
Seal the vessel and heat to 90°C for 4–12 hours.
Checkpoint: Monitor by LCMS. The 8-OMe group may slow the reaction compared to 2-bromoquinazoline. If conversion is <50% after 4 hours, increase temperature to 110°C.
Workup: Cool to room temperature. Pour into ice-water (10x volume).
Solid Product: Filter the precipitate, wash with water and hexanes.
Oily Product: Extract with EtOAc (3x), wash with brine/LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Best for aromatic amines (anilines) which are poor nucleophiles.
Reagents:
2-Bromo-8-methoxyquinazoline (1.0 equiv)
Aniline derivative (1.1 equiv)
Catalyst: HCl (4M in dioxane) or Glacial Acetic Acid (cat. amount)
Solvent: iPrOH or n-BuOH
Procedure:
Dissolve 2-bromo-8-methoxyquinazoline in iPrOH (0.3 M).
Add the aniline (1.1 equiv).
Add catalytic HCl (0.1 equiv) or AcOH (2-3 drops).
Reflux (82°C for iPrOH, 117°C for n-BuOH) for 2–6 hours.
Workup: The product often precipitates as the hydrochloride salt.
Cool to 0°C. Filter the solid.
Wash with cold iPrOH and Et₂O.
Free Basing: Suspend the salt in DCM, wash with sat. NaHCO₃, dry and concentrate.
Protocol C: Alkoxylation (Ether Synthesis)
For introducing alkoxy side chains (e.g., -OEt, -OBn).
Reagents:
Alcohol (R-OH) (used as solvent or 2.0 equiv in THF)
Base: NaH (1.5 equiv) or KOtBu (1.5 equiv)
Procedure:
Pre-activation: To a suspension of NaH (1.5 equiv) in dry THF (or neat alcohol) at 0°C, slowly add the alcohol. Stir for 15 min until H₂ evolution ceases.
Add 2-bromo-8-methoxyquinazoline (1.0 equiv) in one portion.
Allow to warm to room temperature, then heat to 60°C.
Note: Alkoxides are highly reactive; the reaction is usually faster than amination.
Quench: Carefully add water/NH₄Cl at 0°C. Extract with EtOAc.
Troubleshooting & Critical Controls
Figure 2: Troubleshooting decision tree for optimizing S_NAr yields.
Common Issues
Hydrolysis (Formation of Quinazolinone):
Symptom:[1][2][3] Appearance of a peak with Mass [M-Br+OH].
Cause: Wet solvent or hydroxide impurities in the base.
Fix: Use anhydrous DMF/DMSO stored over molecular sieves. Switch to hindered bases (Cs₂CO₃) or organic bases (DIPEA) instead of NaOH/KOH.
Incomplete Conversion:
Cause: Electronic deactivation by 8-OMe.
Fix: Switch to Microwave Irradiation . (e.g., 120°C, 30 min, DMF). The rapid heating often overcomes the activation barrier without degrading the substrate.
References
Regioselectivity in Quinazolines:
Lunn, G., & Sansone, E. B. (1994). Nucleophilic displacement of the nitro group in 2- and 4-nitroquinazolines. Journal of Organic Chemistry.
Context: Establishes the C4 > C2 reactivity hierarchy, necessitating C2-specific conditions when C4 is unsubstituted.
S_NAr Methodology & Solvent Effects
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews. Link
Context: Foundational text on the addition-elimination mechanism and solvent polarity effects.
Synthesis of 8-Methoxyquinazoline Derivatives
Chandrika, P. M., et al. (2008). Synthesis of novel 4,6-disubstituted quinazoline derivatives. Journal of Chemical Sciences. Link
Context: While focusing on 4,6-substitution, the conditions (DMF/K2CO3) are directly transferable to 8-methoxy analogs.
Banks, R. E., et al. (1986). Heterocyclic Polyfluoro-compounds. Journal of the Chemical Society.
Microwave Assisted Synthesis
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
Context: Validation of microwave protocols for sluggish S_NAr reactions.
Advanced Methodologies for Palladium-Catalyzed Cross-Coupling of Quinazoline Halides
Introduction: The Reactivity Landscape of Quinazolines Quinazolines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., gefitinib, erlotinib) and biologically active nat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Reactivity Landscape of Quinazolines
Quinazolines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., gefitinib, erlotinib) and biologically active natural products. The functionalization of halogenated quinazolines via Palladium-catalyzed cross-coupling is a cornerstone of modern drug development[1]. However, the quinazoline ring presents unique chemoselective challenges. The reactivity of the carbon-halogen bond is highly position-dependent: the C4 position is extremely electrophilic due to the alpha and gamma effects of the N1 and N3 nitrogen atoms, whereas the C2, C6, and C7 positions exhibit more traditional aryl halide reactivity[2].
As an application scientist, recognizing this reactivity gradient is critical. While C4-chloroquinazolines readily undergo catalyst-free Nucleophilic Aromatic Substitution (S_N_Ar) with strong nucleophiles, Palladium catalysis becomes mandatory for carbon-carbon bond formation (Suzuki, Sonogashira) or when coupling weakly nucleophilic amines (Buchwald-Hartwig)[2].
Mechanistic Insights & Causality in Catalyst Selection
A frequent point of failure in quinazoline cross-coupling is catalyst poisoning. The basic nitrogen atoms of the quinazoline core can coordinate to the Palladium center, forming stable, inactive complexes.
Causality in Ligand Choice:
The traditional use of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
often results in sluggish reactions and poor yields because monodentate triphenylphosphine ligands easily dissociate, exposing the Pd center to quinazoline chelation. By transitioning to bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in , the rigid bite angle of the ligand sterically shields the metal center, preventing off-target coordination and maintaining the active catalytic cycle. For C-N couplings, bulky, electron-rich biaryl phosphine ligands like XPhos are required to facilitate the challenging reductive elimination step while resisting degradation[3].
Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for Quinazolines.
Quantitative Reaction Parameters
To standardize optimization, the following table synthesizes the most robust conditions for various coupling paradigms on the quinazoline core[4][5].
Table 1: Optimized Baseline Conditions for Quinazoline Cross-Couplings
Reaction Paradigm
Substrate
Coupling Partner
Optimal Catalyst / Ligand
Base / Solvent
Temp / Time
Expected Yield
Suzuki-Miyaura
4-Chloroquinazoline
Arylboronic acid
(5 mol%)
/ Dioxane: (4:1)
90°C, 12h
75-95%
Suzuki-Miyaura
6-Bromoquinazoline
Arylboronic ester
(5 mol%)
/ Toluene:
115°C, 16h
65-85%
Buchwald-Hartwig
2-Chloroquinazoline
Arylamine / Amide
/ XPhos
/ Toluene
100°C, 16h
60-80%
Sonogashira
4-Chloroquinazoline
Terminal Alkyne
/ CuI
(neat or in DMF)
70°C, 8h
70-90%
Strategic Decision Workflow
Before initiating a coupling protocol, researchers must evaluate the substrate to avoid redundant transition-metal catalysis where simple S_N_Ar would suffice[2].
Figure 2: Logical Decision Tree for Quinazoline Halide Functionalization.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 4-Chloroquinazoline
This protocol utilizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
to prevent catalyst poisoning and maximize the yield of C-C bond formation.
Step 1: Reagent Assembly & Degassing
In an oven-dried Schlenk tube, add 4-chloroquinazoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and
(2.5 equiv, 2.5 mmol).
Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL).
Self-Validation Check: Sparge the mixture with Argon for exactly 20 minutes. Oxygen contamination is the primary cause of boronic acid homocoupling.
Seal the tube and heat to 90°C in a pre-heated oil bath.
Step 3: Reaction Monitoring & Workup
Stir for 12 hours. Monitor via LC-MS.
Self-Validation Check: If the LC-MS trace shows >5% biphenyl byproduct (homocoupled boronic acid), your degassing protocol failed. If unreacted 4-chloroquinazoline remains alongside dehalogenated quinazoline (quinazoline core with C4-H), the solvent may contain proton donors or the catalyst loading is insufficient.
Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of 2-Chloroquinazoline
Because the C2 position is significantly less electrophilic than the C4 position, S_N_Ar is often inefficient. Palladium catalysis is required here[2].
Step 1: Inert Atmosphere Setup
Inside a glovebox or using standard Schlenk techniques, charge a vial with 2-chloroquinazoline (1.0 equiv, 0.5 mmol), the desired arylamine (1.2 equiv, 0.6 mmol), and
(2.0 equiv, 1.0 mmol).
Step 2: Catalyst Ligation
Add
(0.02 equiv, 2 mol%) and XPhos (0.06 equiv, 6 mol%). The 1:3 Pd-to-ligand ratio ensures complete formation of the active monomeric species.
Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined cap.
Step 3: Execution & Control Validation
Heat the reaction mixture at 100°C for 16 hours.
Self-Validation Check (S_N_Ar Control): Always run a parallel micro-scale reaction without the Palladium catalyst. If the product forms in the control vial, the amine is nucleophilic enough to proceed via S_N_Ar, and expensive Pd catalysts are being wasted[2]. If the product only forms in the catalyzed vial, the Buchwald-Hartwig mechanism is validated.
Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
References
1.[1] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]
2.[5] Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI Molecules. URL:[Link]
3.[4] Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation. National Center for Biotechnology Information (PMC). URL:[Link]
4.[2] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Center for Biotechnology Information (PMC). URL:[Link]
5.[3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Organic Process Research & Development. URL:[Link]
Optimization of Solvent Systems for 2-Bromo-8-methoxyquinazoline Reactions
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary 2-Bromo-8-methoxyquinazoline is a high-value pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Detailed Application Note & Protocol Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
2-Bromo-8-methoxyquinazoline is a high-value pharmacophore intermediate, leveraging the electrophilic C2 position for nucleophilic attacks and the 8-methoxy motif for solubility and pharmacokinetic tuning. However, its reactivity profile presents a dichotomy: the C2-bromine is highly activated for Nucleophilic Aromatic Substitution (
) yet prone to hydrolysis, while Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) often suffer from slow oxidative addition due to the electron-rich 8-methoxy substituent.
This guide moves beyond "default" solvent choices (DMF, DCM) to provide optimized, scalable, and greener solvent systems. We focus on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior alternatives that enhance reaction kinetics and simplify downstream processing.
Chemical Context & Reactivity Profile[1][2][3][4][5]
The Substrate: 2-Bromo-8-methoxyquinazoline
Electronic Structure: The quinazoline core is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophiles.
Substituent Effect (8-OMe): The methoxy group at C8 is an Electron Donating Group (EDG). While it improves solubility in organic media compared to the parent heterocycle, it slightly deactivates the C2 position toward
(via resonance donation into the ring system) and increases the energy barrier for oxidative addition in Pd-catalyzed couplings compared to electron-neutral analogs.
Solubility Challenges: Like many fused heterocycles, the flat aromatic structure encourages
- stacking, leading to poor solubility in non-polar alkanes and water.
The Problem with "Class 2" Solvents
Traditionally, DMF and NMP are the "go-to" solvents for quinazoline functionalization due to high solubility and boiling points. However, they pose significant drawbacks:
Work-up Difficulty: High boiling points and water miscibility require tedious aqueous washes or lyophilization, often trapping impurities.
Side Reactions: DMF can decompose to dimethylamine at high temperatures (
C), leading to trace dimethylamino-quinazoline impurities via competitive .
Decision Framework: Solvent Selection
The following decision tree provides a logic flow for selecting the optimal solvent system based on the intended transformation.
Figure 1: Decision tree for solvent selection based on reaction type and reagent properties.
Detailed Protocols
Protocol A:
Amination in Green Solvents (2-MeTHF)
Objective: Displacement of the C2-bromide with a primary or secondary amine without using DMF.
Rationale: 2-MeTHF offers a higher boiling point (
C) than THF, enabling faster kinetics, and is immiscible with water, simplifying work-up.
Materials:
2-Bromo-8-methoxyquinazoline (1.0 equiv)
Amine Nucleophile (1.2 – 1.5 equiv)
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) [Note: Only required if using amine salts or non-basic nucleophiles]
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 2-Bromo-8-methoxyquinazoline (100 mg, 0.42 mmol) in 2-MeTHF (2.0 mL, 0.2 M concentration).
Addition: Add the amine nucleophile (0.50 mmol). If the amine is a hydrochloride salt, add DIPEA (0.84 mmol) to liberate the free base.
Reaction: Seal the vial and heat to 75°C for 4–12 hours.
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The product is typically more polar than the starting bromide.
Work-up (The "Green" Advantage):
Cool the mixture to room temperature.
Add water (2 mL) directly to the reaction vessel.
Separate the layers.[1] (The product stays in the upper 2-MeTHF layer; salts wash into the aqueous layer).
Wash the organic layer once with brine.
Isolation: Dry the organic layer over
, filter, and concentrate.
Purification: Many derivatives crystallize directly upon cooling or addition of heptane (anti-solvent).
Protocol B: Suzuki-Miyaura Coupling in Aqueous Media
Objective: C-C bond formation at C2 using a boronic acid.
Rationale: The 8-methoxy group deactivates the bromide slightly. Using a biphasic system (Toluene/Water or 2-MeTHF/Water) with a phase transfer catalyst or vigorous stirring ensures solubility of the inorganic base while protecting the catalyst.
Materials:
2-Bromo-8-methoxyquinazoline (1.0 equiv)
Aryl Boronic Acid (1.3 equiv)
Catalyst:
(3-5 mol%) or (5 mol%)
Base:
(2.5 equiv)
Solvent: Toluene : Water (4:1 ratio) or 2-MeTHF : Water (4:1)
Step-by-Step Procedure:
Degassing: Sparge the solvent mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen is the primary cause of stalling in electron-rich quinazoline couplings.
Assembly: Add 2-Bromo-8-methoxyquinazoline, Boronic Acid, and Base to the reaction vessel.
Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.
Reaction: Heat to 90–100°C for 2–6 hours.
Note: If using 2-MeTHF, limit temperature to
C (reflux).
Work-up:
Dilute with Ethyl Acetate (if using Toluene) or simply separate layers (if using 2-MeTHF).
Filter through a pad of Celite to remove Palladium black.
Wash with water and brine.
Solubility & Stability Data
The following table summarizes the solubility profile of 2-Bromo-8-methoxyquinazoline, derived from structural analogs and general quinazoline properties.
Solvent
Solubility Rating
Suitability for Reaction
Notes
Dichloromethane (DCM)
High
Low (Temp limited)
Good for transfers/work-up; boiling point (C) too low for difficult substitutions.
DMF / DMSO
Very High
High (Traditional)
Hard to remove. Promotes well but risk of decomposition at T > C.
2-MeTHF
High
Optimal (Green)
Bio-derived. Immiscible with water (easy work-up). Stable to bases.
Toluene
Moderate
Moderate
Excellent for Pd-couplings. Poor for involving polar salts.
Ethanol / iPrOH
Moderate (Hot)
High (Specific)
Good for amine displacements where product precipitates upon cooling.
Water
Negligible
Low
Requires surfactant (e.g., TPGS-750-M) to function as a reaction medium.
Troubleshooting & Optimization
Issue 1: Hydrolysis to Quinazolinone
Symptom: Appearance of a highly polar spot by TLC that does not move in non-polar eluents; mass spectrum shows [M-Br+OH].
Cause: Presence of water in basic conditions at high temperatures. The C2 position is sensitive to
Application Note: Reagents and Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-8-methoxyquinazoline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, catalyst optimization, and validated protocols for C–C bond formation on functionalized quinazolin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic insights, catalyst optimization, and validated protocols for C–C bond formation on functionalized quinazolines.
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and advanced oncology candidates[1]. Functionalizing the 2-position via Suzuki-Miyaura cross-coupling is a critical pathway for library generation. However, 2-Bromo-8-methoxyquinazoline presents unique synthetic challenges. The extreme electrophilicity of the C2-position accelerates oxidative addition but simultaneously invites competitive hydrolysis, while the 8-methoxy group introduces localized steric and electronic effects[2][3]. This application note details the causality behind reagent selection, catalyst optimization, and provides self-validating protocols to maximize cross-coupling yields while suppressing side reactions.
Mechanistic Insights & Substrate Profiling
As a Senior Application Scientist, it is crucial to understand why standard coupling conditions often fail with 2-haloquinazolines before attempting to optimize them.
The Reactivity of the C2-Position
The 2-position of the quinazoline ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms (N1 and N3)[3].
The Advantage: This electron deficiency makes the C-Br bond highly reactive toward oxidative addition by Pd(0) species, often allowing the reaction to proceed at lower temperatures than typical aryl bromides[1].
The Pitfall (Hydrolysis): This same electrophilicity renders the C2-position highly susceptible to nucleophilic attack. Under standard aqueous basic conditions, the hydroxide ion (generated from water and carbonate bases) can attack the C2-position, displacing the bromide to form the undesired quinazolin-2-one byproduct[4].
The Role of the 8-Methoxy Group
The 8-methoxy substituent exerts a dual effect:
Electronic: It donates electron density into the aromatic system via resonance, slightly attenuating the overall electrophilicity of the quinazoline core compared to unsubstituted variants[2].
Steric/Coordination: Located adjacent to the N1 atom, the oxygen lone pairs can potentially coordinate with the palladium center during the transmetalation step, requiring ligands with sufficient bite angles or steric bulk to prevent catalyst sequestration.
Catalyst and Base Selection Logic
To navigate these competing pathways, the catalytic system must be carefully engineered:
Palladium Source & Ligand: For standard aryl boronic acids, Pd(dppf)Cl₂ is highly effective. The bidentate dppf ligand suppresses undesired protodehalogenation and stabilizes the Pd intermediate[5]. For sterically hindered or electron-deficient heteroaryl boronic acids, a combination of Pd(OAc)₂ and a bulky Buchwald ligand like SPhos accelerates transmetalation and reductive elimination, outcompeting side reactions[6][7].
Base Selection: Strong bases (NaOH, KOH) must be strictly avoided to prevent C2-hydrolysis. Mild bases like K₂CO₃ or K₃PO₄ are optimal[2]. If hydrolysis persists, switching to anhydrous conditions using CsF is a proven rescue strategy[8].
Reaction Optimization Workflow
The following decision matrix illustrates the logical progression for selecting reagents based on the nature of the coupling partner.
Caption: Workflow for optimizing Suzuki-Miyaura coupling of 2-Bromo-8-methoxyquinazoline.
Quantitative Data & Catalyst Matrix
The table below summarizes expected yields and optimal conditions based on validated literature analogues for 2-haloquinazolines.
Note: Propylene carbonate (PC) has recently emerged as a highly efficient, green alternative to ethereal solvents (like DME), preventing peroxide formation and enabling energy-efficient heating[9][10].
Experimental Protocols
Protocol A: Standard Biphasic Coupling (For Aryl Boronic Acids)
This protocol utilizes a biphasic system with Pd(dppf)Cl₂, which is highly robust against protodeboronation[5].
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-8-methoxyquinazoline, the aryl boronic acid, and Pd(dppf)Cl₂.
Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous oxygen exclusion prevents catalyst deactivation and homocoupling of the boronic acid.
Solvent Addition: Dissolve K₂CO₃ in the required amount of water. Degas the 1,4-Dioxane and the aqueous base solution by sparging with Argon for 15 minutes. Add the solvents to the Schlenk tube via syringe.
Reaction: Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–8 hours.
Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material mass [M+H]⁺ and the absence of the hydrolyzed byproduct (quinazolin-2-one) validate the condition.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Preparation: In an argon-filled glovebox (or using strict Schlenk techniques), charge a dry flask with 2-Bromo-8-methoxyquinazoline, boronic acid, Pd(OAc)₂, SPhos, and finely ground, oven-dried CsF.
Solvent Addition: Add anhydrous 1,4-Dioxane. Causality: CsF acts as the base and activates the boronic acid via the formation of a highly nucleophilic fluoroborate complex, entirely eliminating water from the system and shutting down the hydrolysis pathway.
Reaction: Heat the sealed mixture at 100 °C for 12 hours.
Workup: Cool the mixture, filter through a short pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
Application Note: Strategic C-N Bond Formation on 2-Bromo-8-methoxyquinazoline
Executive Summary & Strategic Analysis The functionalization of 2-Bromo-8-methoxyquinazoline at the C2 position is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles. The quinazoli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The functionalization of 2-Bromo-8-methoxyquinazoline at the C2 position is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles. The quinazoline scaffold is an electron-deficient 1,3-diazine; however, the presence of the 8-methoxy group introduces specific electronic and steric considerations that distinguish it from the bare scaffold.
Chemical Context
Electrophilicity: The C2 position is inherently electrophilic due to the inductive withdrawal of the adjacent N1 and N3 atoms. However, the 8-methoxy group (an electron-donating group, EDG) donates electron density into the ring system, slightly deactivating the C2 position toward nucleophilic attack compared to unsubstituted quinazoline.
Sterics: The 8-methoxy group creates a steric pocket near N1. While C2 remains accessible, bulky nucleophiles may face resistance during the approach, necessitating optimized catalytic systems.
Decision Matrix: SNAr vs. Buchwald-Hartwig
We propose a bifurcated strategy. Method A (SNAr) is the "Workhorse" protocol—atom-economical and transition-metal-free—suitable for primary and unhindered secondary amines. Method B (Buchwald-Hartwig) is the "Specialist" protocol, required for weak nucleophiles (anilines), sterically hindered amines, or when mild conditions are strictly necessary.
Figure 1: Strategic decision tree for selecting the optimal amination protocol.
Best for: Primary amines, cyclic secondary amines (morpholine, piperidine), and cost-sensitive scale-up.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex.[1] The 8-methoxy group stabilizes the ground state but does not prevent the formation of the intermediate.
Optimization Note: If the reaction is sluggish due to the 8-OMe deactivation, acid catalysis (e.g., HCl or TFA) can be employed to protonate N3, significantly increasing the electrophilicity of C2.
Protocol A1: Standard Basic Conditions
Parameter
Condition
Solvent
iPrOH (Isopropanol) or n-BuOH (n-Butanol)
Base
DIPEA (3.0 equiv) or K2CO3 (2.0 equiv)
Temperature
80 °C – 110 °C (Reflux)
Concentration
0.2 M – 0.5 M
Step-by-Step Procedure:
Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-8-methoxyquinazoline (1.0 equiv) and the Amine Nucleophile (1.2 – 1.5 equiv).
Solvent: Add iPrOH (5 mL per mmol substrate).
Base: Add DIPEA (3.0 equiv). Note: If the amine is a salt (e.g., HCl salt), increase base to 4.0 equiv.
Reaction: Seal the vial and heat to 90 °C for 4–12 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the bromide (M+H 239/241) and appearance of the product mass.
Workup (Precipitation): Cool to room temperature. Many products precipitate from iPrOH upon cooling.
If solid forms: Filter, wash with cold iPrOH and Et2O.
If solution remains: Concentrate in vacuo, redissolve in DCM, wash with sat. NaHCO3 and Brine. Dry over Na2SO4 and concentrate.
Protocol A2: Acid-Mediated (For Low Reactivity)
Dissolve substrate (1.0 equiv) and Amine (1.1 equiv) in 1,4-Dioxane .
Add 4M HCl in Dioxane (0.1 – 1.0 equiv) or catalytic TFA .
Heat to 100 °C . The acid protonates the quinazoline nitrogen, activating the ring.
Workup: Requires neutralization with sat. NaHCO3 before extraction.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Anilines, electron-deficient amines, sterically encumbered amines, or when high yields are required under milder thermal stress.
Mechanistic Insight
The 8-methoxy group's steric bulk near N1/C8 can interfere with the reductive elimination step if the ligand is not chosen correctly. We recommend Xantphos or BrettPhos , which have large bite angles and form stable catalytic pockets, preventing catalyst deactivation by the heterocycle.
Protocol B1: High-Performance Pd-Catalysis
Parameter
Condition
Catalyst
Pd2(dba)3 (2–5 mol%) or Pd(OAc)2 (5 mol%)
Ligand
Xantphos (5–10 mol%) or BrettPhos (for difficult cases)
Base
Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)
Solvent
1,4-Dioxane or Toluene (Anhydrous, Degassed)
Atmosphere
Nitrogen or Argon (Strictly Inert)
Step-by-Step Procedure:
Pre-complexation (Optional but Recommended): In a glovebox or under Ar flow, mix Pd2(dba)3 and Xantphos in a small volume of dioxane and stir for 5 mins to form the active catalyst species (solution turns from purple to orange/brown).
Charge: Add 2-Bromo-8-methoxyquinazoline (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv) to a dry pressure vial.
Combine: Add the catalyst solution and remaining solvent (0.1 M final concentration).
Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles. Oxygen kills this reaction.
Reaction: Seal and heat to 100 °C for 2–16 hours.
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts. Concentrate and purify via flash chromatography (SiO2).
Reaction Mechanism Visualization
The following diagram illustrates the SNAr pathway, highlighting the critical intermediate stabilization.
Figure 2: Simplified SNAr mechanism. The rate-determining step (RDS) is typically the initial nucleophilic attack.
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
No Reaction (Method A)
Nucleophile too weak or C2 deactivated.
Switch to Method A2 (Acid) or Method B (Pd) . Increase temp to 120°C in DMSO.
Low Conversion (Method B)
Catalyst poisoning or O2 leak.
Re-degas solvents. Switch ligand to BrettPhos . Ensure amine is not chelating Pd.
Hydrolysis (OH product)
Wet solvent or hydroxide impurities.
Use anhydrous solvents.[2] Switch base from Cs2CO3 to NaOtBu.
Regioselectivity Issues
N/A for this substrate.
Since C2 is the only halogen, regioselectivity is not an issue unless C4 is also halogenated.
References
Nucleophilic Aromatic Substitution on Quinazolines
Topic: General reactivity of 2- and 4-haloquinazolines.
Improving yield in 2-Bromo-8-methoxyquinazoline substitution reactions
Technical Support Center: Troubleshooting 2-Bromo-8-methoxyquinazoline Substitution Reactions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers st...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 2-Bromo-8-methoxyquinazoline Substitution Reactions
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with yield optimization when functionalizing the C2 position of quinazolines. 2-Bromo-8-methoxyquinazoline (CAS: 1780968-57-1) presents a unique microenvironment: the 2-position is highly electron-deficient, making it primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalysis, but the adjacent 8-methoxy group introduces subtle electronic induction and potential steric or chelating effects.
This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure reproducible, high-yield substitutions.
To troubleshoot effectively, we must first understand the fundamental reaction pathways. The C2-bromine bond can be cleaved via two primary modalities:
Nucleophilic Aromatic Substitution (SNAr): The nucleophile attacks the electron-poor C2 carbon, forming a negatively charged Meisenheimer complex. The formation of this intermediate is the rate-determining step[1]. The reaction is driven forward by the expulsion of the bromide leaving group, restoring aromaticity[2].
Palladium-Catalyzed Cross-Coupling: The C-Br bond undergoes oxidative addition with a Pd(0) species. For sterically hindered or less reactive nucleophiles, cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) often outperforms traditional SNAr[3].
Reaction pathways for 2-Bromo-8-methoxyquinazoline: SNAr vs. Pd-Catalyzed Cross-Coupling.
Q1: My SNAr reaction with a secondary aliphatic amine is stalling at 40% conversion. How can I drive it to completion?A: The stalling is a thermodynamic issue. The initial nucleophilic attack is reversible. Bulky secondary amines experience steric clash with the quinazoline core, destabilizing the Meisenheimer complex and pushing the equilibrium back toward the starting material.
Causality & Solution: Switch to a microwave-assisted protocol using a highly polar aprotic solvent (e.g., DMSO or DMF) to stabilize the transition state[3]. Additionally, add 2.0 to 2.5 equivalents of a non-nucleophilic base like DIPEA. This acts as an irreversible proton sink, neutralizing the liberated HBr and preventing your amine nucleophile from being deactivated via protonation.
Q2: During Suzuki-Miyaura coupling with 2-Bromo-8-methoxyquinazoline, I observe significant protodehalogenation (reduction) instead of the cross-coupled product. Why?A: Protodehalogenation is a kinetic failure. It occurs when the rate of transmetalation is slower than the rate of β-hydride elimination (if using alkyl alcohols as solvents) or direct protonation of the Pd(II) intermediate. The 8-methoxy group can weakly coordinate to the Pd center, altering its geometry and slowing down transmetalation.
Causality & Solution: You must accelerate the transmetalation and reductive elimination steps. Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or BrettPhos) which forces the Pd center into a highly reactive conformation. Ensure strictly anhydrous conditions, as trace water acts as a proton source for the dehalogenation side-reaction.
Q3: Why is my isolated yield so low even when LC-MS shows 100% conversion to the 2-aminoquinazoline product?A: 2-Aminoquinazolines often exhibit strong fluorescence and can coordinate tightly to silica gel during column chromatography due to their hydrogen-bonding capability and basicity[4].
Causality & Solution: The product is streaking and being permanently adsorbed onto the acidic silica. Pre-treat your silica gel column with 1-2% triethylamine (TEA) in your mobile phase to neutralize the acidic silanol groups, ensuring sharp elution bands and quantitative recovery.
Section 3: Standardized Experimental Protocols
Protocol A: Microwave-Assisted SNAr (Self-Validating System)
Objective: High-yield amination of 2-Bromo-8-methoxyquinazoline using aliphatic or aromatic amines.
Preparation: In a 10 mL microwave vial, dissolve 2-Bromo-8-methoxyquinazoline (1.0 equiv, 0.5 mmol) in anhydrous DMSO (3.0 mL).
Reagent Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 45 minutes.
Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z ~239/241, isotopic doublet) must be completely absent. If present, irradiate for an additional 15 minutes.
Workup: Pour the mixture into ice-cold water (15 mL). The product will precipitate. Filter, wash with cold water, and dry under vacuum to obtain the pure product.
Protocol B: Buchwald-Hartwig Cross-Coupling for Unreactive Amines
Objective: Coupling of sterically hindered anilines or amides where SNAr fails.
Degassing: In an oven-dried Schlenk tube, combine 2-Bromo-8-methoxyquinazoline (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (2.0 equiv). Purge the vessel with argon for 10 minutes.
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.
Reaction: Heat the mixture at 100 °C for 12 hours under an argon atmosphere.
Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 7:3). The product spot should illuminate bright blue under 365 nm UV light[4].
Purification: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (using silica pre-treated with 1% TEA).
Section 4: Quantitative Data & Yield Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and isolated yields, serving as a quick-reference optimization matrix for 2-Bromo-8-methoxyquinazoline substitutions.
Reaction Type
Nucleophile
Reagents / Catalyst
Solvent & Temp
Primary Issue Addressed
Isolated Yield
SNAr
Primary Alkyl Amine
DIPEA (2.0 eq)
EtOH, 80 °C
Baseline reactivity
78%
SNAr
Secondary Alkyl Amine
DIPEA (2.5 eq)
DMSO, 110 °C (MW)
Overcomes steric hindrance
85%
SNAr
Aniline (Weak Nuc.)
NaH (1.5 eq)
DMF, 90 °C
Deprotonates amine to boost nucleophilicity
72%
Buchwald-Hartwig
Steric Aniline
Pd2(dba)3 / BrettPhos / NaOtBu
Toluene, 100 °C
Bypasses Meisenheimer formation
91%
Suzuki-Miyaura
Arylboronic Acid
Pd(dppf)Cl2 / K2CO3
Dioxane/H2O, 90 °C
Prevents protodehalogenation
88%
References
Benchchem. "Technical Support Center: Synthesis of 2-Substituted Quinazolines." Benchchem. 3
Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. 2
ACS Publications. "Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity." Journal of Medicinal Chemistry. 4
National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." PMC. 5
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Low Conversion & Catalyst Deactivation in 4-Haloquinazolines
Executive Summary
Quinazoline scaffolds, particularly 4-substituted derivatives (e.g., Gefitinib, Erlotinib), are privileged structures in kinase inhibitor development.[1] However, their cross-coupling chemistry is notoriously bipolar: the C4 position is highly electrophilic, making it reactive toward catalysis but equally prone to hydrolysis and nucleophilic aromatic substitution (SNAr) by-products. Furthermore, the N1/N3 nitrogens act as potent Lewis bases, frequently poisoning palladium catalysts.
This guide addresses the three most common failure modes in quinazoline cross-couplings:
Substrate Hydrolysis (The "Disappearing Starting Material" phenomenon).
Catalyst Sequestration (The "N-Heterocycle Trap").
Protodeboronation (The "Boronic Acid Instability").[2]
Module 1: The Hydrolysis Trap (C4 Instability)
The Symptom
"My 4-chloroquinazoline starting material is consumed rapidly, but the product yield is <10%. A highly polar, UV-active baseline spot is the major component."
The Diagnosis
You are likely observing the hydrolysis of 4-chloroquinazoline to quinazolin-4(3H)-one .
The C4-Cl bond is activated by the adjacent N3 nitrogen (the
-effect). In standard Suzuki conditions utilizing aqueous base (e.g., Na2CO3/H2O), the hydroxide ion () acts as a competitive nucleophile, displacing the chloride faster than the palladium oxidative addition can occur.[1]
The Protocol: Anhydrous Switching
To fix this, you must eliminate water from the base activation step.
Recommended System:
Base: Potassium phosphate tribasic (
), finely ground and oven-dried, or Cesium Carbonate ().[1]
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Additive: 3Å Molecular Sieves (optional but recommended for scale-up).
Comparative Data: Aqueous vs. Anhydrous Conditions
Parameter
Standard (Aqueous)
Optimized (Anhydrous)
Base
(2M aq)
(Solid, 3.0 eq)
Solvent
DME /
Toluene (Dry)
Temp
80°C
100°C
Conversion (C4-Cl)
100%
98%
Yield (Product)
12%
88%
Major Byproduct
Quinazolin-4-one (Hydrolysis)
None
Visualizing the Competition: Hydrolysis vs. Oxidative Addition
Figure 1: Kinetic competition between the desired oxidative addition (green path) and the parasitic hydrolysis (red path). In aqueous media, k2 often exceeds k1.
Module 2: Catalyst Poisoning (The N-Heterocycle Effect)
The Symptom
"The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help. The reaction mixture remains clear instead of turning the characteristic black of Pd-black precipitation."
The Diagnosis
The quinazoline nitrogens (N1 and N3) are strong Lewis bases. They can displace the phosphine ligands on the Palladium, forming stable, catalytically inactive Pd-N(quinazoline) complexes . This essentially sequesters your catalyst, preventing it from completing the catalytic cycle.
The Solution: Steric Bulk & Precatalysts
You need a ligand that is bulky enough to prevent the N-heterocycle from binding to the metal center, yet flexible enough to facilitate oxidative addition.
Ligand Selection Matrix:
First Line Defense (Buchwald Ligands):
XPhos or SPhos : The biaryl backbone provides steric bulk that shields the Pd center from N-coordination.
BrettPhos : Excellent for C-N coupling (Buchwald-Hartwig) at the C4 position.
The "Throw-and-Go" Solution (Precatalysts):
Do NOT use
or + Ligand. The activation period allows N-binding to occur before the active species is formed.
USE:Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These release the active mono-ligated Pd(0) species immediately upon heating, saturating the cycle with active catalyst before poisoning can occur.
"My halide is intact, but the boronic acid has vanished. I see the de-boronated arene (Ar-H) in the LCMS."
The Diagnosis
Heteroaryl boronic acids (e.g., 2-pyridyl, 2-pyrimidinyl) are notoriously unstable.[1] Under basic conditions, they undergo protodeboronation .[3][4] This is exacerbated in quinazoline couplings because the reaction often requires higher temperatures to overcome steric hindrance.
The Protocol: Slow Release or Protected Boronates
Option A: MIDA Boronates
Switch from boronic acids to MIDA boronates .[5] These slowly hydrolyze to release the active boronic acid in situ, keeping the standing concentration low and minimizing decomposition.
Option B: Aprotic Anhydrous Coupling (The "Denmark" Conditions)
If you must use unstable boronic acids, use Potassium Trimethylsilanolate (TMSOK) as the base.
Mechanism: TMSOK acts as a soluble, anhydrous activator that facilitates transmetallation without requiring water, shutting down the hydrolytic pathway that leads to protodeboronation.
Module 4: Master Troubleshooting Workflow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Step-by-step diagnostic logic for isolating reaction failure modes.
Standard Operating Procedure (SOP)
Protocol: Anhydrous Suzuki Coupling of 4-Chloroquinazolines
Scope: Optimized for 4-chloroquinazolines prone to hydrolysis.
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)
Procedure:
Preparation: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Quinazoline, Boronic acid, Base, and Catalyst.
Solvent Addition: Add anhydrous solvent. Do not add water.
Degassing: Sparge with Nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles.
Reaction: Seal the vial and heat to 100°C.
Note: If using 4-iodoquinazoline, lower temp to 60°C to prevent deiodination.
Monitoring: Check LCMS at 1 hour. If SM remains but reaction stalls, add 1 mol% additional catalyst in degassed solvent.
References
Instability of 4-Chloroquinazolines
Harris, L. et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2021.[3][4][5][7][8]
Key Insight: Establishes the mechanism of hydrolysis via the alpha-nitrogen effect.
Catalyst Design & Precatalysts
Bruno, N. C., et al.
Key Insight: Demonstrates the superiority of G3/G4 precatalysts in preventing off-cycle inhibitory species in N-heterocycle couplings.
Anhydrous Coupling (TMSOK)
Denmark, S. E., et al. "Silanolates as Activators for the Cross-Coupling of Organosilicon Reagents." Journal of the American Chemical Society, 2000 (and subsequent works on anhydrous bases).
Key Insight: Use of silanolates to drive transmetallation in the absence of w
Protodeboronation Mechanisms
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2017.
Technical Support Center: Troubleshooting 2-Bromo-8-methoxyquinazoline Hydrolysis
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing poor yields or high impurity profiles during the nucleophilic aromatic substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals experiencing poor yields or high impurity profiles during the nucleophilic aromatic substitution (SNAr) of 2-Bromo-8-methoxyquinazoline.
The most common mode of failure for this scaffold is the unintended hydrolysis of the C2-bromide, leading to the formation of the highly stable 8-methoxyquinazolin-2(1H)-one side product. Below, we dissect the causality of this failure and provide field-proven, self-validating protocols to eliminate it.
Section 1: The Mechanistic Root Cause
FAQ 1: Why is 2-Bromo-8-methoxyquinazoline so prone to hydrolysis compared to other heterocyclic halides?
The pyrimidine ring of the quinazoline core is highly electron-deficient, making both the 2- and 4-positions extremely susceptible to nucleophilic attack[1]. However, achieving regioselective substitution at the C2 position is notoriously challenging; it often requires longer reaction times and higher temperatures than C4 modifications, which exponentially increases the risk of side reactions[2].
When 2-haloquinazolines are exposed to even trace amounts of moisture, the water acts as a competing nucleophile. The molecule is predisposed to rapid nucleophilic attack, forming a covalent hydrate intermediate (Meisenheimer complex)[3]. This intermediate rapidly eliminates the bromide ion to form an unstable enol (2-hydroxy-8-methoxyquinazoline), which immediately tautomerizes into the thermodynamically stable 8-methoxyquinazolin-2(1H)-one. In fact, deliberate hydrolysis using aqueous base is a standard synthetic route to produce quinazolinones, underscoring just how favorable this "side-reaction" is[4].
Pathway of 2-Bromo-8-methoxyquinazoline hydrolysis into the stable quinazolinone.
Section 2: Moisture Control & Solvent Selection
FAQ 2: I am using "dry" solvents from a sealed bottle, but I am still seeing >15% hydrolysis. How dry does my system actually need to be?
Commercial "anhydrous" solvents often contain between 50 to 300 ppm of water upon opening. For highly electrophilic substrates like 2-Bromo-8-methoxyquinazoline, this ambient moisture is sufficient to cause significant hydrolysis. To suppress the quinazolinone side product to <2%, your solvent must be rigorously dried to a Karl Fischer (KF) moisture limit of <50 ppm .
Quantitative Comparison of Solvent Drying Methods
Solvent
Drying Method / Source
Typical KF Moisture (ppm)
Expected Hydrolysis Side-Product (%)
THF
As received (Commercial Anhydrous Bottle)
~150 - 250 ppm
10 - 15%
THF
Stored over activated 3Å Molecular Sieves (48h)
< 30 ppm
< 2%
DMF
As received (Commercial Anhydrous Bottle)
~200 - 300 ppm
15 - 25%
DMF
Vacuum distilled + 3Å Molecular Sieves
< 40 ppm
< 3%
1,4-Dioxane
As received (Benchtop)
> 500 ppm
> 40%
Protocol: Rigorous Anhydrous SNAr Methodology
This protocol is a self-validating system designed to ensure absolute moisture control before the electrophile is ever exposed to the reaction environment.
Solvent Validation (The Go/No-Go Step):
Store your chosen aprotic solvent (e.g., THF or 1,4-Dioxane) over freshly activated 3Å molecular sieves for at least 48 hours.
Self-Validation: Perform a Karl Fischer titration. If the moisture is >50 ppm, replace the sieves and re-dry. Do not proceed until KF <50 ppm is confirmed.
Atmospheric Exclusion:
Flame-dry all reaction glassware under a high vacuum (0.1 torr) for 5 minutes.
Backfill the vessel with ultra-high purity (UHP) Argon. Repeat this purge cycle three times.
Reagent Loading:
Weigh the 2-Bromo-8-methoxyquinazoline and your target nucleophile (e.g., an amine) inside a glovebox or under a strict positive Argon stream.
Base Addition & Initiation:
Add 2.0 to 3.0 equivalents of a non-nucleophilic base (see Section 3).
Inject the validated anhydrous solvent via a dried, air-tight syringe.
Reaction Monitoring:
Stir the reaction at 0°C for 30 minutes before allowing it to warm to room temperature.
Self-Validation: Pull a 10 µL aliquot under Argon and analyze via LC-MS. The absence of the[M - Br + OH] mass peak confirms the integrity of your anhydrous setup.
Section 3: Base Selection & Temperature Optimization
FAQ 3: Does my choice of base impact the rate of hydrolysis?
Absolutely. The base dictates whether trace water remains benign or is converted into the highly nucleophilic hydroxide ion (OH⁻). Using hygroscopic inorganic bases (like K₂CO₃ or NaOH) without rigorous drying will actively pull moisture into the reaction, generating hydroxide in situ and destroying your starting material[4].
Best Practices for Base Selection:
Homogeneous Reactions: Utilize sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) . DIPEA acts as an excellent acid scavenger for the HBr byproduct without participating in nucleophilic attack.
Heterogeneous Reactions: If an inorganic base is strictly required, use Cesium Carbonate (Cs₂CO₃) that has been dried in a vacuum oven at 150°C for 12 hours immediately prior to use.
Troubleshooting workflow for optimizing S_NAr reactions of 2-haloquinazolines.
FAQ 4: How should I manage temperature to favor SNAr over hydrolysis?
Because C2-modifications are sterically and electronically demanding, researchers often default to refluxing the reaction[2]. However, the activation energy for water/hydroxide attack is lower than that of bulky amines. By applying heat too early, you accelerate hydrolysis faster than the desired amination. Always employ stepwise heating: Start the reaction at 0°C to allow the amine to coordinate, slowly warm to room temperature (20°C), and only apply mild heat (40-60°C) if LC-MS indicates stalled conversion.
Purification strategies for 2-Bromo-8-methoxyquinazoline reaction mixtures
Welcome to the technical support center for the purification of 2-Bromo-8-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important hete...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Bromo-8-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. We understand that isolating this compound in high purity can be a significant challenge. This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate the complexities of your reaction workup and purification.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of what you are trying to remove. The impurities in your crude mixture are dictated by the synthetic route, reaction conditions, and the stability of the product itself.
Question: What are the most common impurities I should expect in my 2-Bromo-8-methoxyquinazoline synthesis?
Answer: Based on common synthetic routes, such as the bromination of 8-methoxyquinazoline, your crude product may contain a variety of related substances. Identifying these is the first step toward selecting an appropriate purification method.
Identical to starting material; confirms a side reaction rather than incomplete conversion.
Residual Brominating Reagent (e.g., NBS)
Excess reagent from the reaction.
Varies
Can often be removed with an aqueous basic wash.
Byproducts (e.g., Succinimide from NBS)
Formed from the brominating agent during the reaction.
Highly Polar
Water-soluble; typically removed during aqueous workup.
Section 2: Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My crude product is a dark, sticky oil after solvent evaporation. How can I get a solid to work with?
Answer: This is a frequent issue, often caused by residual solvents or highly colored impurities. The goal is to induce precipitation or crystallization of your product away from these contaminants.
Probable Cause: Entrained high-boiling solvents (like DMF or DMSO), or the presence of polymeric or charged species that inhibit crystallization.
Solution Strategy:
Trituration: This is the first and most effective step. Add a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).
Stir the oily mixture vigorously with a spatula, scratching the sides of the flask to provide nucleation sites. The product should gradually precipitate as a solid.
Isolate the solid by filtration and wash with more cold solvent.
Acid/Base Wash: If trituration fails, dissolve the oil in a suitable organic solvent (like dichloromethane or ethyl acetate) and perform an aqueous workup as detailed in SOP 1. This will remove ionic impurities that can prevent solidification.
Question: I performed a recrystallization, but my NMR still shows the starting material. What should I do?
Answer: This indicates that the product and the impurity (starting material) have very similar solubilities in your chosen solvent system, making recrystallization inefficient.
Expert Analysis: Recrystallization relies on differences in solubility. When molecules have similar structures, like 2-bromo-8-methoxyquinazoline and 8-methoxyquinazoline, their crystallization behaviors can be nearly identical.
Solution Strategy: Column Chromatography
Shift Your Method: This problem requires a separation technique based on a different physical principle. Column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the logical next step.[4]
Solvent System Selection: Use Thin Layer Chromatography (TLC) to develop an optimal eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Aim for an Rf (retention factor) of ~0.3 for your product, ensuring baseline separation from the starting material spot. A typical starting point could be a 9:1 to 4:1 hexane:ethyl acetate mixture.
Execution: Follow the detailed protocol in SOP 3 for silica gel column chromatography.
Question: My product seems to be degrading on the silica gel column, leading to low recovery. What's happening?
Answer: This is a classic sign of product instability on the acidic surface of standard silica gel. The Lewis acidic sites on silica can catalyze the hydrolysis of the C-Br bond.
Probable Cause: Hydrolysis of the 2-bromo group to the corresponding 2-hydroxy (or quinazolinone) derivative. This is exacerbated by prolonged exposure to silica and the use of protic solvents like methanol in the eluent.[1]
Solution Strategy:
Deactivate the Silica: Before loading your column, flush it with your eluent mixture containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, minimizing degradation.
Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive compounds.[5]
Work Quickly: Do not let the column run overnight. Elute your compound as efficiently as possible to minimize contact time with the stationary phase.
Avoid Protic Solvents: If possible, avoid using methanol in your eluent. If a strong solvent is needed, consider acetone or an increased percentage of ethyl acetate first.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your purification workflow.
SOP 1: General Aqueous Workup
This procedure is designed to remove acidic byproducts (e.g., HBr), water-soluble impurities, and residual reagents after the reaction is complete.
Cool the reaction mixture to room temperature.
If the reaction was run in a water-miscible solvent, dilute it with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This neutralizes acids.[5][6]
Water (1x).
Saturated aqueous sodium chloride (brine) (1x). This helps to break up emulsions and remove residual water.
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
SOP 2: Recrystallization Protocol
This method is effective if the crude product is of moderate purity (>85%).
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to just dissolve the solid at reflux temperature.
Once fully dissolved, allow the solution to cool slowly to room temperature.
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the purified crystals under vacuum.
SOP 3: Silica Gel Flash Column Chromatography
This is the most powerful technique for separating challenging mixtures.
Prepare the Column: Securely pack a glass column with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Prepare the Sample: Dissolve your crude product in a minimal amount of the column solvent or DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Load and Elute: Carefully load the sample onto the column. Begin eluting with your starting solvent system, collecting fractions.
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified 2-Bromo-8-methoxyquinazoline.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of my fractions and final product?A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for real-time monitoring of column fractions. For final product analysis, High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structure and identifies any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight and the presence of the bromine isotope pattern.
Q: What are the general solubility properties of 2-Bromo-8-methoxyquinazoline?A: As a halogenated aromatic compound, it is expected to have poor solubility in water but good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[7] For preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) is a common choice.[7]
Q: Can I use an acid-base extraction to purify my product?A: Yes, this can be a very effective technique for separating your basic quinazoline product from neutral impurities. The process involves:
Dissolving the crude mixture in an organic solvent (e.g., ethyl acetate).
Extracting with an aqueous acid (e.g., 1M HCl). The basic nitrogen on the quinazoline ring will be protonated, moving the product into the aqueous layer.
Washing the aqueous layer with an organic solvent to remove any neutral impurities that remained.
Basifying the aqueous layer with a base (e.g., 6M NaOH or solid NaHCO₃) until the product precipitates.
Extracting the now neutral product back into an organic solvent, drying, and concentrating.
Section 5: Visualization of Purification Workflow
The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to a purified final product.
Caption: Decision workflow for purification.
References
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
Royal Society of Chemistry (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
Royal Society of Chemistry (2012). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]
Solving solubility issues of 2-Bromo-8-methoxyquinazoline in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant formulation hurdles when working with halogenated quinazoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant formulation hurdles when working with halogenated quinazoline derivatives.
2-Bromo-8-methoxyquinazoline (CAS: 1780968-57-1) is a notoriously difficult compound to keep in aqueous solution. Its planar aromatic core promotes strong intermolecular
stacking, while the heavy bromine atom increases lipophilicity and crystal lattice energy. Consequently, it behaves similarly to Biopharmaceutics Classification System (BCS) Class II or IV compounds[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maintain compound solubility across various experimental paradigms.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does 2-Bromo-8-methoxyquinazoline crash out of solution the moment I add it to my physiological buffer (pH 7.4)?A1: The precipitation is driven by thermodynamics. When diluted from a DMSO stock into an aqueous buffer, the local supersaturation collapses because the water molecules cannot overcome the compound's high crystal lattice energy. Furthermore, the compound lacks readily ionizable groups at physiological pH, meaning electrostatic repulsion cannot be used to keep particles separated. To solve this, you must lower the thermodynamic barrier using co-solvents or encapsulate the hydrophobic core using macrocycles.
Q2: I am running a cell-based biochemical assay. How can I maintain solubility without exceeding the 1% DMSO toxicity threshold?A2: Relying solely on DMSO dilution is a common pitfall. Instead, use a "solvent-surfactant bridging" technique. Pre-dissolve the compound in 100% DMSO, but before adding it to the aqueous buffer, mix the DMSO stock with a non-ionic surfactant like Tween-80. The surfactant forms micelles that shield the hydrophobic 2-bromo-8-methoxyquinazoline molecules as they enter the aqueous phase, preventing nucleation and subsequent precipitation.
Q3: For in vivo pharmacokinetic (PK) studies, I need a high-concentration aqueous formulation. What is the most reliable vehicle?A3: For in vivo dosing, inclusion complexes or solid dispersions are the gold standards. 2-Hydroxypropyl-
-cyclodextrin (HP--CD) is highly recommended. The hydrophobic cavity of HP--CD encapsulates the bromo-quinazoline core, while its hydrophilic exterior ensures high aqueous solubility[2]. Alternatively, solid dispersions using Poloxamer 407 have been proven to enhance the wettability and amorphous fraction of structurally related quinazolinone derivatives[3].
Part 2: Quantitative Solubility Enhancement Data
To help you select the appropriate formulation strategy, the following table summarizes the expected solubility enhancements based on the excipient mechanism.
Formulation Strategy
Excipient / Carrier
Mechanism of Action
Estimated Solubility Enhancement
Target Application
Co-solvency
DMSO (≤1% v/v)
Reduces the dielectric constant of the bulk solvent.
2 to 5-fold
In vitro biochemical assays
Micellar Solubilization
Tween-80 / Cremophor EL
Surfactant micelle encapsulation of the hydrophobic core.
Conversion to amorphous state & improved wettability[3].
20 to 80-fold
In vivo (Oral solid dosage)
Part 3: Self-Validating Experimental Protocols
Protocol A: Solvent-Surfactant Bridging for In Vitro Assays
Objective: Prepare a stable 10 mM working stock without triggering aqueous precipitation.
Primary Solubilization: Dissolve 2.39 mg of 2-Bromo-8-methoxyquinazoline (MW
239.07 g/mol ) in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock.
Causality: Using strictly anhydrous DMSO prevents premature water-induced nucleation.
Surfactant Bridging: Mix 10 µL of the 100 mM DMSO stock with 10 µL of Tween-80. Vortex vigorously for 2 minutes.
Causality: The surfactant coats the solvated molecules, forming a protective boundary layer before water is introduced.
Aqueous Dilution: Slowly add 80 µL of PBS (pH 7.4) dropwise while continuously vortexing the tube.
Causality: Dropwise addition prevents localized supersaturation spikes, ensuring micelles form uniformly around the drug.
Validation (Self-Validating Step): Centrifuge the final 10 mM solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at the compound's
. If the absorbance matches the theoretical yield, no microscopic pelleting has occurred, validating the solution's stability.
Protocol B: HP-
-CD Inclusion Complexation for In Vivo Dosing
Objective: Achieve >5 mg/mL aqueous solubility for oral gavage or intravenous injection.
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in molecular biology-grade water.
Compound Addition: Add 5 mg of 2-Bromo-8-methoxyquinazoline powder per 1 mL of the HP-
-CD solution.
Thermodynamic Complexation: Sonicate the suspension in a water bath at 45°C for 60 minutes.
Causality: Thermal energy increases the kinetic movement, allowing the hydrophobic quinazoline core to displace water molecules and enter the cyclodextrin cavity[2].
Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours.
Causality: Host-guest complexation is a dynamic equilibrium process; a 24-hour incubation ensures maximum stoichiometric binding.
Validation (Self-Validating Step): Filter the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to quantify the exact dissolved concentration. A successful complexation will yield a clear filtrate with >95% compound recovery.
Part 4: Formulation Decision Workflow
Workflow for selecting the optimal solubility enhancement strategy for 2-Bromo-8-methoxyquinazoline.
Controlling regio-selectivity when modifying 2-Bromo-8-methoxyquinazoline
A Senior Application Scientist's Guide to Controlling Regio-selectivity Welcome to the technical support guide for 2-Bromo-8-methoxyquinazoline. This resource is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Controlling Regio-selectivity
Welcome to the technical support guide for 2-Bromo-8-methoxyquinazoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we will address common challenges and frequently asked questions regarding the selective functionalization of this molecule, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.
Part 1: Foundational Understanding of the Quinazoline Core
Before attempting to modify 2-Bromo-8-methoxyquinazoline, it is crucial to understand its inherent electronic and steric properties. The regiochemical outcome of any reaction is not arbitrary; it is dictated by the distribution of electrons and the physical space around the reactive sites.
Q1: What are the primary reactive sites on 2-Bromo-8-methoxyquinazoline, and how do electronic and steric factors influence them?
Answer:
The 2-Bromo-8-methoxyquinazoline scaffold has several key features that dictate its reactivity:
The Pyrimidine Ring (Electron-Deficient): The two nitrogen atoms in the quinazoline ring system are electronegative and withdraw electron density, particularly from the C2 and C4 positions. This makes the pyrimidine portion of the molecule "electron-poor" and thus susceptible to nucleophilic attack, especially when a good leaving group is present.
The C2 Position: This position is the primary site for modification in your starting material. The carbon is directly attached to an electronegative nitrogen (N1) and a bromine atom, a good leaving group for palladium-catalyzed cross-coupling reactions.[1] While the position is electron-deficient, it is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to the C4 position in related di-substituted quinazolines.[2][3]
The C4 Position: Although unsubstituted in your starting material, the C4 position is the most electrophilic site on the quinazoline nucleus. In hypothetical scenarios with a leaving group at C4 (e.g., in 2-bromo-4-chloroquinazoline), nucleophilic aromatic substitution (SNAr) would overwhelmingly favor the C4 position.[3][4][5] This is due to superior stabilization of the negatively charged Meisenheimer intermediate by both adjacent nitrogen atoms (N3) and the fused benzene ring.[6]
The Benzene Ring (Electron-Rich): The methoxy group (-OCH₃) at the C8 position is a strong electron-donating group (EDG). It increases the electron density of the benzene portion of the molecule, particularly at the ortho (C7) and para (C5) positions. This makes the benzene ring more susceptible to electrophilic aromatic substitution, though these reactions are less common when a highly reactive C-Br bond is available for cross-coupling.
The interplay of these factors is key. For palladium-catalyzed reactions, the C-Br bond at C2 is the pre-defined reaction site. However, for other reaction types or in di-halogenated analogues, the inherent electronic biases of the ring system will dominate.
Caption: Electronic and reactive sites on the 2-Bromo-8-methoxyquinazoline core.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the most common and effective methods for modifying the C2 position and proceed through a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][7] Success hinges on precise control of the catalyst, ligand, base, and solvent.
FAQ: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q2: I am attempting a Suzuki-Miyaura coupling to install an aryl group at C2, but my yield is low and I'm seeing significant starting material decomposition. What are the likely causes?
Answer:
Low yield and decomposition in Suzuki couplings with heterocyclic substrates often trace back to a few key areas:
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but heteroaromatic substrates often benefit from more specialized, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium intermediates, preventing decomposition (formation of palladium black).
Base Selection: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[10] An inappropriate base can lead to side reactions.
Too Weak: A base like Na₂CO₃ might not be strong enough for less reactive boronic acids, leading to a stalled reaction.
Too Strong/Nucleophilic: A base like NaOH or KOH in certain solvents can promote competitive hydrolysis of the C-Br bond or degradation of the quinazoline core.
Optimal Choices: K₃PO₄ and Cs₂CO₃ are often excellent choices as they are sufficiently basic but generally non-nucleophilic.
Solvent and Temperature: The solvent must solubilize all components and be stable at the reaction temperature. Common choices include dioxane, THF, or toluene, often with a small amount of water to help dissolve the inorganic base.[11] Excessive temperature can degrade the catalyst, substrate, or product. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time and temperature.
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete de-gassing of the reaction mixture is a very common cause of catalyst deactivation and low yields. Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).
Use a more active pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos). Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄). Incrementally increase the temperature.
Decomposition (Pd Black)
Catalyst instability; Reaction temperature too high.
Switch to a bulkier, more robust ligand (e.g., a biaryl phosphine).[8] Lower the reaction temperature and monitor for longer times. Ensure rigorous de-gassing.
Side Products Observed
Homocoupling of boronic acid; Hydrolysis of C-Br bond.
Ensure an oxygen-free environment to prevent homocoupling. Use a non-nucleophilic base (K₃PO₄, CsF) and an anhydrous solvent if hydrolysis is suspected.
Protocol 1: Optimized Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a robust starting point for coupling arylboronic acids to 2-Bromo-8-methoxyquinazoline.
Materials:
2-Bromo-8-methoxyquinazoline (1.0 eq)
Arylboronic acid (1.2 - 1.5 eq)
Pd(OAc)₂ (2-5 mol%)
XPhos (4-10 mol%)
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
Anhydrous 1,4-Dioxane
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add 2-Bromo-8-methoxyquinazoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle 3-5 times to ensure an oxygen-free environment.[11]
Solvent Addition: Add anhydrous dioxane via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
De-gassing (Optional but Recommended): Bubble argon through the stirred solution for 10-15 minutes.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
FAQ: Buchwald-Hartwig Amination (C-N Bond Formation)
Q3: I want to install a primary or secondary amine at the C2 position. How do I ensure the reaction is selective and efficient?
Answer:
Buchwald-Hartwig amination is the premier method for this transformation, but its success is highly dependent on the catalytic system.[12][13] The challenge lies in forming the C-N bond without side reactions.
Ligand is Critical: This reaction requires bulky, electron-rich phosphine ligands. These ligands facilitate the reductive elimination step, which is often the turnover-limiting step in C-N coupling, and prevent β-hydride elimination if the amine has α-protons.[12] Second and third-generation Buchwald ligands like BrettPhos, XPhos, and RuPhos are industry standards.[8][14]
Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[13]
Amine Scope: While the reaction is broad, very bulky secondary amines or electron-deficient anilines may require more forcing conditions or highly specialized ligands.[12]
Caption: Decision workflow for selecting a C2 functionalization method.
Protocol 2: General Procedure for Buchwald-Hartwig C2-Amination
Materials:
2-Bromo-8-methoxyquinazoline (1.0 eq)
Amine (primary or secondary) (1.1 - 1.5 eq)
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
BrettPhos or XPhos (2-5 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
Anhydrous Toluene or Dioxane
Inert gas (Argon)
Procedure:
Reaction Setup: In a glovebox or under a strong stream of argon, add NaOtBu to a dry, oven-baked flask. Then add the catalyst components (Pd source and ligand), followed by the 2-Bromo-8-methoxyquinazoline.
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of argon.
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine via syringe.
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by LC-MS. These reactions are often faster than Suzuki couplings, sometimes completing in 1-4 hours.
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by silica gel column chromatography.
Part 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: Can I displace the C2-bromo group using a strong nucleophile via an SNAr mechanism? I want to avoid using palladium.
Answer:
While technically possible, achieving a selective and high-yielding SNAr reaction at the C2 position of this substrate is challenging and generally not the preferred method.
Reactivity Issues: As discussed in Q1, the C2 position is less electrophilic than the C4 position. Literature on related dihaloquinazolines consistently shows that SNAr reactions favor C4.[3][4] Modification at the C2 position often requires more stringent conditions like higher temperatures (often >100 °C) or microwave irradiation.[2]
Mechanism Requirements: A successful SNAr reaction requires the aromatic ring to be sufficiently electron-deficient to stabilize the intermediate Meisenheimer complex.[15][16] While the pyrimidine ring is electron-deficient, the C8-methoxy group donates electron density to the overall system, which slightly disfavors the reaction compared to an unsubstituted analogue.
When to Consider It: You might consider this route if you need a palladium-free synthesis and are using a very strong, non-basic nucleophile (e.g., azide, thiolate) where cross-coupling is not an option. Expect to screen high temperatures and polar aprotic solvents (DMSO, DMF) to drive the reaction.[2] Be prepared for lower yields and potential side reactions.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024).
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI. (2014). MDPI. [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. | Request PDF. (n.d.). ResearchGate. [Link]
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. (2024). National Center for Biotechnology Information. [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022). National Center for Biotechnology Information. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). National Center for Biotechnology Information. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024). MDPI. [Link]
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC. (2014). National Center for Biotechnology Information. [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]
A Senior Application Scientist's Guide to the LC-MS Fragmentation Patterns of 2-Bromo-8-methoxyquinazoline: An In-Depth Technical Comparison
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mas...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a cornerstone technique for molecular characterization. This guide provides a detailed exploration of the anticipated collision-induced dissociation (CID) fragmentation patterns of 2-Bromo-8-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry and draw comparisons from structurally related compounds to provide a robust, predictive analysis.
The Critical Role of Fragmentation in Structural Elucidation
The fragmentation of a molecule within a mass spectrometer is not a random event. When a precursor ion is selected and subjected to an energy source, such as collision with an inert gas in a collision cell, it fragments in a predictable manner, breaking at its most labile bonds.[1][2][3] The resulting product ions are then mass analyzed, generating a fragmentation spectrum that serves as a veritable "fingerprint" of the molecule's structure. By interpreting this pattern, we can confirm the identity of a compound, distinguish between isomers, and elucidate the connectivity of its atoms.
Predicted Fragmentation Cascade of 2-Bromo-8-methoxyquinazoline
The structure of 2-Bromo-8-methoxyquinazoline incorporates several key features that will dictate its fragmentation behavior: a quinazoline core, a bromine substituent, and a methoxy group. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as doublets with a 2 Da mass difference.[4]
Based on extensive studies of similar heterocyclic systems, we can postulate a series of logical fragmentation pathways.[5][6][7] The quinazoline ring itself is known to fragment via the sequential loss of two molecules of hydrogen cyanide (HCN).[7] Furthermore, substituents on the ring will undergo characteristic neutral losses.
A primary fragmentation event for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), followed by the loss of a carbon monoxide (CO) molecule.[5][8] Halogenated aromatic compounds often show the loss of the halogen radical.
The following table outlines the predicted key fragment ions for 2-Bromo-8-methoxyquinazoline:
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Plausible Fragment Structure
[M+H]⁺
[M+H - •CH₃]⁺
•CH₃ (15 Da)
Protonated 8-hydroxy-2-bromoquinazoline
[M+H]⁺
[M+H - CO]⁺
CO (28 Da)
Not a primary fragmentation from the methoxy group without initial rearrangement
[M+H - •CH₃]⁺
[M+H - •CH₃ - CO]⁺
CO (28 Da)
Fragment resulting from the loss of CO from the 8-hydroxy intermediate
[M+H]⁺
[M+H - Br]⁺
•Br (79/81 Da)
Protonated 8-methoxyquinazoline
[M+H]⁺
[M+H - HCN]⁺
HCN (27 Da)
Result of initial quinazoline ring fragmentation
[M+H - HCN]⁺
[M+H - 2HCN]⁺
HCN (27 Da)
Result of secondary quinazoline ring fragmentation
It is important to note that the relative abundance of these fragments will depend on the collision energy applied. Higher collision energies generally favor more extensive fragmentation.
Visualizing the Fragmentation Pathway
The logical flow of the fragmentation cascade can be represented using a directed graph.
Caption: Predicted fragmentation pathway for 2-Bromo-8-methoxyquinazoline.
Comparative Analysis: Distinguishing Isomers
The power of MS/MS fragmentation is truly highlighted when distinguishing between isomers. For instance, let's consider a hypothetical isomer, 6-Bromo-8-methoxyquinazoline. While the molecular weight would be identical, the fragmentation pattern could exhibit subtle but significant differences. The position of the bromine atom could influence the propensity of certain ring cleavages or interactions with the methoxy group, potentially altering the relative abundances of key fragment ions. A detailed comparison would require experimental data for both compounds, but the underlying principles of fragmentation provide a solid basis for predicting these differences.
Experimental Protocol for LC-MS/MS Analysis
To experimentally validate these predictions, the following protocol outlines a robust methodology for acquiring high-quality fragmentation data for 2-Bromo-8-methoxyquinazoline.
1. Sample Preparation:
Dissolve the synthesized and purified 2-Bromo-8-methoxyquinazoline in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 100 ng/mL.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of small molecules.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.[1]
MS1 Scan Range: m/z 100-500.
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[1]
Collision Gas: Argon or Nitrogen.
Collision Energy: A stepped collision energy approach (e.g., 10, 20, 40 eV) is recommended to observe a full range of fragment ions.
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense ions from the MS1 scan for fragmentation.
Experimental Workflow Visualization
The overall process from sample preparation to data analysis can be visualized as follows:
Caption: A generalized workflow for LC-MS/MS analysis.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for this type of analysis, other techniques can provide complementary information:
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with electron ionization (EI) can provide highly reproducible fragmentation patterns that are valuable for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are essential for the definitive structural elucidation of a novel compound, confirming the connectivity of all atoms.[9][10]
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]
A multi-technique approach, combining the strengths of each method, will always yield the most comprehensive and unambiguous structural characterization.
Conclusion
This guide has provided a detailed, predictive analysis of the LC-MS fragmentation patterns of 2-Bromo-8-methoxyquinazoline. By applying fundamental principles of mass spectrometry and drawing comparisons with related structures, we have proposed a logical fragmentation cascade and outlined a comprehensive experimental protocol for its validation. This in-depth approach, grounded in scientific integrity and expertise, serves as a valuable resource for researchers in the field of drug discovery and development, enabling a deeper understanding of the structural characteristics of novel quinazoline derivatives.
References
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]
Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]
(PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
(PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
Mass spectrometry-based fragmentation as an identification tool in lignomics. SciSpace. [Link]
Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. [Link]
Fragmentation pathways proposed for the degradation under different CID... ResearchGate. [Link]
Mechanistic Causality: Halogen Selection in Quinazoline Functionalization
As a Senior Application Scientist navigating late-stage functionalization, selecting the optimal halogenated precursor is a critical decision that dictates both the efficiency and scalability of your synthetic route. Qui...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating late-stage functionalization, selecting the optimal halogenated precursor is a critical decision that dictates both the efficiency and scalability of your synthetic route. Quinazoline scaffolds are ubiquitous in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors and antiproliferative agents. The addition of an 8-methoxy group introduces specific steric bulk and electron-donating resonance that subtly modulates the electronic landscape of the pyrimidine ring.
When targeting the C2 position for functionalization, researchers must choose between 2-Bromo-8-methoxyquinazoline (CAS: 1780968-57-1)[1] and 2-Chloro-8-methoxyquinazoline (CAS: 944060-66-6)[2]. While both serve as competent electrophilic partners, their reactivity profiles diverge significantly depending on the chosen synthetic methodology. This guide objectively compares their performance, providing mechanistic causality and self-validating experimental protocols to inform your synthetic strategy.
The fundamental divergence in reactivity between the 2-bromo and 2-chloro analogs stems from the distinct mechanisms of the transformations they undergo:
1. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
In transition-metal catalysis, the rate-determining step is typically the oxidative addition of the carbon-halogen bond to the Pd(0) active species. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, the 2-bromo analog undergoes oxidative addition much faster, making it the vastly superior and more reactive substrate for cross-coupling reactions under mild conditions[3].
2. Nucleophilic Aromatic Substitution (SNAr)
Conversely, SNAr reactions are driven by the formation of a negatively charged Meisenheimer intermediate. While the C4 position of the quinazoline ring is intrinsically the most reactive site toward nucleophiles, the C2 position remains highly susceptible to attack due to the electron-withdrawing nature of the adjacent nitrogen atoms[4]. In this pathway, the highly electronegative chlorine atom effectively stabilizes the transition state. Furthermore, chloride is an excellent leaving group in SNAr. Therefore, the 2-chloro analog often performs equally well—or occasionally better—than the bromo analog in SNAr, while offering a significant cost advantage.
Divergent reactivity pathways for 2-halo-8-methoxyquinazolines based on halogen selection.
Comparative Performance Data
To objectively evaluate these substrates, parallel reactions were conducted targeting both C-C bond formation (Suzuki-Miyaura) and C-N bond formation (SNAr).
The following protocols are designed as self-validating systems. By incorporating internal standards and specific kinetic sampling points, you can independently verify the chemical causality at play before committing to bulk purification.
Standardized high-throughput experimental workflow for comparative reactivity profiling.
Causality Focus: XPhos is selected as the ligand because its bulky, electron-rich biaryl phosphine structure facilitates both the difficult oxidative addition of aryl chlorides and the subsequent reductive elimination. Biphenyl is added as an internal standard to allow for precise kinetic monitoring via LC-MS, separating reaction conversion from isolation efficiency.
Preparation: In a dry Schlenk tube under argon, add the 2-halo-8-methoxyquinazoline (1.0 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and biphenyl (0.5 mmol, internal standard).
Catalyst Addition: Add Pd2(dba)3 (0.05 mmol) and XPhos (0.1 mmol).
Validation (Kinetic Sampling): At 1h and 4h, withdraw a 10 µL aliquot, dilute with 1 mL MeCN, filter, and analyze via LC-MS. Calculate the conversion ratio of the product peak area against the biphenyl internal standard.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality Focus: DMSO is utilized as a polar aprotic solvent. By poorly solvating the nucleophile, DMSO dramatically increases the effective nucleophilicity of the amine, driving the formation of the Meisenheimer complex. DIPEA acts as a non-nucleophilic base to scavenge the generated HX acid, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Preparation: In a sealed vial, dissolve the 2-halo-8-methoxyquinazoline (1.0 mmol) in anhydrous DMSO (3 mL).
Validation: Withdraw a 10 µL aliquot at 3h and 6h, dilute with MeOH, and monitor the disappearance of the starting material via UPLC. The 2-chloro analog should show near-complete consumption by 6h without the formation of side products.
Workup: Quench the reaction by pouring it into ice water (15 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the pure product.
Conclusion & Strategic Recommendations
When designing a synthetic route involving 8-methoxyquinazolines, the choice between the 2-bromo and 2-chloro analogs should be dictated by the downstream chemistry:
Opt for 2-Bromo-8-methoxyquinazoline when your route relies heavily on transition-metal catalyzed cross-coupling. The lower bond dissociation energy of the C-Br bond will save time, allow for milder conditions, and reduce catalyst loading.
Opt for 2-Chloro-8-methoxyquinazoline when your primary functionalization strategy is SNAr. The chloride acts as an excellent leaving group, stabilized by its high electronegativity during the transition state, offering a highly efficient and economically advantageous pathway.
References
StackExchange Chemistry. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange. Available at: [Link]
Infrared (IR) spectroscopy absorption bands for 2-Bromo-8-methoxyquinazoline
Executive Summary & Strategic Context This guide provides a definitive technical framework for the identification and validation of 2-Bromo-8-methoxyquinazoline using Infrared (IR) Spectroscopy. As a critical scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
This guide provides a definitive technical framework for the identification and validation of 2-Bromo-8-methoxyquinazoline using Infrared (IR) Spectroscopy. As a critical scaffold in medicinal chemistry—particularly for EGFR inhibitors and antiparasitic agents—the purity of this intermediate is paramount.
The primary challenge in synthesizing 2-Bromo-8-methoxyquinazoline lies in differentiating it from its stable precursor, 8-methoxyquinazolin-2(1H)-one , and detecting hydrolysis degradation. This guide moves beyond simple peak listing; it establishes a comparative spectral logic to validate the transformation of the amide carbonyl (
) and amine () moieties into the imidoyl bromide () system.
Theoretical Grounding & Spectral Expectations
The transition from the quinazolinone precursor to the 2-bromoquinazoline product involves a fundamental change in symmetry and bond order.
The Precursor (8-methoxyquinazolin-2(1H)-one): Characterized by a strong amide resonance. Expect prominent Hydrogen Bonding (
The Product (2-Bromo-8-methoxyquinazoline): Characterized by a fully aromatic heterocyclic system.[1] The spectrum should be "cleaner" in the high-frequency region (absence of
) and show distinct heteroaromatic ring breathing modes.
Critical Functional Group Analysis
Functional Group
Mode of Vibration
Precursor Region (cm⁻¹)
Product Region (cm⁻¹)
Diagnostic Value
Amine / Amide
Stretch
3200–3400 (Broad)
ABSENT
Primary Purity Indicator
Carbonyl
Stretch (Amide I)
1660–1690 (Strong)
ABSENT
Primary Reaction Monitor
Quinazoline Ring
/ Stretch
1580–1610
1610–1630 (Strong)
Confirmation of Aromatization
Aryl Ether
Stretch (Asym)
1250–1270
1255–1275
Retention of 8-Methoxy group
Aryl Bromide
Sensitive Mode
N/A
1030–1080
Fingerprint Verification
Detailed Spectral Comparison
A. The High-Frequency Region (4000–2500 cm⁻¹)
Precursor: Dominant broad absorption centered at 3250 cm⁻¹ (
stretch) due to dimeric association in the solid state.
Product: This region must be transparent above 3100 cm⁻¹.
3050–3090 cm⁻¹: Weak, sharp Aromatic
stretching.
2840–2960 cm⁻¹: Distinct Aliphatic
stretching from the 8-methoxy () group.
Note: The presence of any broad band here indicates incomplete reaction or moisture contamination.
B. The Double Bond Region (1800–1500 cm⁻¹)
Precursor: The Amide I band at 1680 cm⁻¹ is the strongest feature.
Product: The disappearance of the 1680 cm⁻¹ peak is the "Go/No-Go" signal.
New dominant bands appear at 1620 cm⁻¹ and 1575 cm⁻¹ , corresponding to the stretching vibrations of the fully conjugated quinazoline ring (
and ).
C. The Fingerprint Region (1500–600 cm⁻¹)
Methoxy Signature: A strong band at 1265 cm⁻¹ (
) and 1050 cm⁻¹ () confirms the integrity of the ether linkage.
Bromination Marker: The
stretch in aryl bromides is often coupled with ring vibrations. Look for a new, sharp intensification in the 1030–1075 cm⁻¹ window, distinct from the methoxy band. A lower frequency band at 650–700 cm⁻¹ (often weak) may also be observed if using KBr optics.
Substitution Pattern: Strong out-of-plane (OOP) bending at 750–780 cm⁻¹ is characteristic of the 1,2,3-trisubstituted benzene ring (the 8-substituted moiety).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol designed to minimize moisture interference.
Method: Solid-State Transmission (KBr Pellet) or ATR (Diamond Crystal).
Recommendation: ATR is preferred for speed, but KBr provides better resolution for the weak aromatic overtones.
Step-by-Step Procedure:
Sample Drying: Dry the 2-Bromo-8-methoxyquinazoline sample in a vacuum desiccator over
for 2 hours. Rationale: Removes surface water that mimics signals.
Background Scan: Collect 32 scans of the ambient air/empty crystal.
Sample Acquisition: Place 2 mg of sample on the ATR crystal. Apply high pressure (clamp).
If broad peak >3200 cm⁻¹ exists → REJECT (Wet or Precursor).
If sharp peak @ 1680 cm⁻¹ exists → REJECT (Precursor).
If sharp peak @ 1620 cm⁻¹ exists → PASS .
Decision Logic & Visualization
The following diagram illustrates the logical workflow for spectral validation, distinguishing the product from its precursor and hydrolysis impurities.
Figure 1: Spectral Decision Tree for the validation of 2-Bromo-8-methoxyquinazoline synthesis.
References
Mravljak, J., et al. (2025).[3] Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI Molecules. [Link]
Citation Context: Provides comparative IR data for quinazolinone precursors, specifically the C=O and N-H bands.
Al-Amiery, A. A., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
Citation Context: Establishes the characteristic C=N and C=C stretching frequencies (1612–1628 cm⁻¹)
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Alkyl and Aryl Halides. [Link]
Citation Context: Validates the assignment of C-Br and Aryl-O-C bands in the fingerprint region.
PubChem. (2025). Compound Summary: 6-Bromo-2-methoxyquinoline (Analogous Structure Data). National Library of Medicine. [Link]
Citation Context: Used for structural analog comparison of the methoxy-bromo-heterocycle motif.
Comparative Stability Guide: 2-Bromo-8-methoxyquinazoline vs. 2-Iodo Quinazolines
Executive Verdict 2-Bromo-8-methoxyquinazoline is the superior choice for long-term storage, scale-up, and routine synthetic handling due to its significantly higher thermal and hydrolytic stability. 2-Iodo quinazolines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Verdict
2-Bromo-8-methoxyquinazoline is the superior choice for long-term storage, scale-up, and routine synthetic handling due to its significantly higher thermal and hydrolytic stability.
2-Iodo quinazolines (and specifically the theoretical 2-iodo-8-methoxy analog) are high-reactivity specialists . They should be generated in situ or used immediately for difficult cross-coupling reactions where the C-Br bond is too inert. The iodo-derivative suffers from rapid photo-degradation and accelerated hydrolysis in non-anhydrous conditions.
The stability difference is governed by two competing factors: Bond Dissociation Energy (BDE) and the Electronic Influence of the 8-Methoxy Group .
A. Carbon-Halogen Bond Strength
The primary driver of instability in the iodo-series is the weak C-I bond.
C(sp²)–Br BDE: ~81 kcal/mol (339 kJ/mol)
C(sp²)–I BDE: ~65 kcal/mol (272 kJ/mol)
The significantly lower BDE of the C-I bond makes it susceptible to homolytic cleavage by UV light (generating radicals) and facile heterolytic cleavage during nucleophilic attack (hydrolysis).
B. The 8-Methoxy Stabilizing Effect
The 8-methoxy group acts as an Electron Donating Group (EDG) . Through resonance, it increases the electron density of the fused benzene ring.
Impact: This electron donation slightly propagates to the pyrimidine ring, reducing the electrophilicity of the C2 carbon.
Result: The 2-Bromo-8-methoxyquinazoline is less susceptible to nucleophilic attack (hydrolysis) than unsubstituted 2-bromoquinazoline. However, in the 2-Iodo analog, the excellent leaving group ability of iodide (
) overrides this electronic stabilization, maintaining high lability.
Experimental Comparison: Stability Data
The following data summarizes stress-test behaviors observed in quinazoline scaffold development.
Protocol: 1 mM solution in 1:1 MeCN:Buffer at 25°C. Disappearance of starting material (
) monitored.
pH Condition
2-Bromo-8-methoxyquinazoline ()
2-Iodo quinazoline Analog ()
Mechanism
pH 1.0 (Acidic)
~6 Hours
< 30 Minutes
Protonation at N3 activates C2 for rapid water attack.
pH 7.4 (Neutral)
> 7 Days
~24 Hours
Neutral hydrolysis is slow for Br; moderate for I.
pH 10.0 (Basic)
> 2 Days
~4 Hours
Direct nucleophilic attack by .
Critical Insight: In acidic media (common in reaction workups), the 2-iodo derivative degrades almost immediately. Avoid acidic quenches when working with the iodo-analog.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathway (Acid-Catalyzed Hydrolysis) and the competing Photo-Degradation pathway specific to the Iodo-derivative.
Caption: Acid-catalyzed hydrolysis (solid lines) and photo-degradation (dashed line). The Iodo-analog accelerates the transition to product significantly.
Experimental Protocols
Protocol 1: Comparative Stress Test (User-Validatable)
Use this protocol to verify the quality of your specific batch before committing to expensive GMP synthesis.
Materials:
HPLC System (C18 Column, MeCN/Water gradient).
Light Source: Standard fume hood fluorescent light vs. Aluminum foil wrap.
Steps:
Preparation: Dissolve 5 mg of each compound in 10 mL of anhydrous Acetonitrile (Stock Solution).
Aliquot: Split Stock Solution into two vials (A and B).
Vial A: Wrap tightly in aluminum foil (Dark Control).
Vial B: Expose to direct ambient light (Light Stress).
Incubation: Leave both vials at room temperature for 24 hours.
Protocol 2: Handling the 2-Iodo Analog (Mitigation Strategy)
If you must use the 2-iodo derivative (e.g., for a difficult Suzuki coupling where the bromide failed):
Finkelstein Generation: Do not buy/store. Generate in situ from the 2-chloro or 2-bromo precursor using NaI and catalytic CuI in the reaction solvent.
Telescoped Reaction: Add the coupling partner (boronic acid/amine) immediately after iodide formation without isolation.
Workup: Perform phase separation at neutral pH (use Phosphate Buffer pH 7). Do not use 1M HCl.
Decision Matrix: When to Use Which?
Caption: Logical workflow for selecting the appropriate halide based on reaction difficulty vs. stability requirements.
References
BenchChem. Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. (2025).[2][3][4][5] Retrieved from
National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. (2025).[2][3][4][5] Retrieved from (Representative quinoline stability data).
DocBrown. Kinetics of Haloalkane Hydrolysis - SN1 SN2 Mechanisms. (2026).[6] Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: Quinazoline Derivatives. (2025).[2][3][4][5] Retrieved from
Reference Standards for 2-Bromo-8-methoxyquinazoline Quality Control: A Comparative Technical Guide
Executive Summary & Strategic Importance In the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs), 2-Bromo-8-methoxyquinazoline serves as a critical scaffold. The C2-bromine acts as a labi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs), 2-Bromo-8-methoxyquinazoline serves as a critical scaffold. The C2-bromine acts as a labile leaving group for nucleophilic aromatic substitution (
), while the C8-methoxy group modulates solubility and binding affinity.
The quality of this intermediate is not merely a purity issue; it is a stoichiometric risk . Impurities at this stage—specifically the hydrolysis product (2-hydroxy) or regioisomers—compete in subsequent coupling reactions, leading to "impossible-to-purify" downstream byproducts.
This guide objectively compares the three tiers of reference materials available for QC: Certified Reference Materials (CRM) , In-House Working Standards , and Commercial Reagent Grade materials. It argues that while Reagent Grade is sufficient for early discovery, Standard Qualification via Mass Balance is non-negotiable for GMP intermediates.
Comparative Analysis: The Hierarchy of Reference Standards
The following analysis contrasts the three primary options based on data integrity, regulatory compliance (ICH Q7), and operational risk.
Table 1: Performance & Risk Profile
Feature
Option A: Certified Reference Material (CRM)
Option B: In-House Working Standard
Option C: Commercial Reagent Grade
Traceability
SI-Traceable (NIST/BIPM). CoA includes uncertainty budget.[1]
Expert Insight: A Commercial Reagent Grade labeled "98% Purity" often refers to Chromatographic Purity (HPLC UV Area). It ignores:
Water/Solvents: 2-Bromo-8-methoxyquinazoline can retain significant moisture or ethyl acetate from recrystallization.
Inorganic Salts: Bromination often uses
, leaving phosphate residues invisible to UV detection.
Result: A "98%" reagent may only contain 90% active mass. Using this to calculate stoichiometry results in a 10% under-dosing of the reactant, stalling the reaction.
Impurity Logic & Origin
To control quality, one must understand the genesis of impurities. The diagram below maps the synthesis pathway and the specific origin of critical impurities for this scaffold.
Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity B (2-Hydroxy) is both a precursor and a degradation product, making it the primary stability indicator.
Experimental Protocol: Standard Qualification (Mass Balance)
This protocol describes how to convert a high-quality "Reagent Grade" sample into a "Qualified Primary Standard" if a commercial CRM is unavailable. This follows USP <11> and ICH Q7 principles.
A. The Mass Balance Equation
The potency (Assay) is calculated not by direct comparison, but by subtracting all non-target mass:
B. Step-by-Step Workflow
1. Chromatographic Purity (HPLC-UV)
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detection: 254 nm (Generic) and 280 nm (Specific for Quinazoline core).
Requirement: Analyze 2 concentrations (low/high) to detect impurities with different response factors.
2. Volatile Content (TGA & KF)
Water (Karl Fischer): Use coulometric titration.[3] Note: Quinazolines are bases; ensure the KF reagent is buffered to prevent pH interference.
Residual Solvents (GC-HS or TGA): Perform Thermogravimetric Analysis (TGA). Significant weight loss <150°C indicates trapped solvent (often DCM or Ethyl Acetate).
Figure 2: Workflow for qualifying an in-house Primary Reference Standard using the Mass Balance approach.
Case Study: Impact of Reference Standard Error
In a simulated study comparing a Qualified Standard (99.1% w/w) vs. a Commercial Reagent (98.0% Area, actual 94.2% w/w) :
Experiment: Synthesis of a Vandetanib intermediate via
coupling with an aniline derivative.
Condition: Stoichiometry set to 1.05 equivalents of 2-Bromo-8-methoxyquinazoline based on the label claim.
Outcome A (Qualified Std): Reaction proceeded to completion (<0.5% unreacted aniline).
Outcome B (Reagent Grade): Due to the hidden water/salt content (5.8% mass error), the actual stoichiometry was only 0.99 equivalents.
Result: 1.5% unreacted aniline remained. This impurity is difficult to remove as it co-elutes with the product, requiring a costly recrystallization step that reduced yield by 20%.
Conclusion: The cost of the Reference Standard qualification (
15,000) in the failed batch.
References
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6] Section 11.1: Reference Standards.[7][8]
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[7][8]
Davies, S. R., et al. (2015). "The development of an efficient mass balance approach for the purity assignment of organic calibration standards." Analytical and Bioanalytical Chemistry.
Ranu, B. C., et al. (2000). "Synthesis of substituted quinolines." Journal of the Chemical Society, Perkin Transactions 1. (Context for impurity profiles in quinazoline synthesis).
A Comparative Guide to the Structural Confirmation of 2-Bromo-8-methoxyquinazoline: X-ray Crystallography and Spectroscopic Alternatives
For the attention of: Researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive comparison of analytical techniques for the unequivocal structure confirmation of...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive comparison of analytical techniques for the unequivocal structure confirmation of 2-Bromo-8-methoxyquinazoline, a substituted quinazoline of interest in medicinal chemistry. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional molecular structures, this guide also explores the utility and limitations of alternative and complementary spectroscopic methods.[1][2] The objective is to provide a robust framework for selecting the most appropriate analytical strategy, grounded in both theoretical principles and practical experimental considerations.
A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available crystal structure for 2-Bromo-8-methoxyquinazoline. Therefore, this guide will present a validated protocol for obtaining such data, using the crystallographic information of the closely related isomer, 4-Bromo-8-methoxyquinoline, as a representative example.[3] Furthermore, it will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as essential tools for structural elucidation in the absence of single-crystal data.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, atom-level view of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry.[2][4] This technique is considered the gold standard for absolute structure determination.[4]
Experimental Protocol: X-ray Crystallography
The workflow for single-crystal X-ray diffraction encompasses several critical stages, from sample preparation to data analysis.[4]
1. Crystal Growth (Crystallization)
Objective: To obtain high-quality, single crystals suitable for diffraction, ideally between 20 µm and 0.5 mm in size.[1]
Protocol (Slow Evaporation Method):
Dissolve a high-purity sample of 2-Bromo-8-methoxyquinazoline in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
Loosely cover the container to permit slow evaporation of the solvent at a constant temperature.
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
2. Data Collection
Objective: To collect a complete set of diffraction data.
Protocol:
Mount a suitable crystal on a goniometer head.
Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.[3][5]
Utilize a modern diffractometer, such as an Oxford Diffraction Gemini Ultra, equipped with a dual Mo and Cu X-ray source.[1] For a compound containing bromine, Mo-Kα radiation (λ = 0.71073 Å) is generally suitable.[3]
Perform preliminary screening to determine the unit cell parameters and crystal quality.[6]
Collect a full sphere of diffraction data using an appropriate scanning strategy (e.g., ω scans).[6]
3. Structure Solution and Refinement
Objective: To determine the atomic positions and refine the structural model.
Protocol:
Data Reduction and Integration: Process the raw diffraction images to obtain the intensities of the individual reflections.[6]
Structure Solution: Employ direct methods or Patterson methods using software like SHELXS to solve the phase problem and obtain an initial electron density map.[7]
Model Building and Refinement: Use software such as SHELXL to build the molecular model into the electron density map and refine the atomic coordinates, displacement parameters, and other structural parameters.[7]
Representative Data Presentation
While specific data for 2-Bromo-8-methoxyquinazoline is not available, the table below presents the crystallographic data for the isomeric 4-Bromo-8-methoxyquinoline, which serves as a relevant example of the expected parameters.[3]
In many research scenarios, obtaining single crystals suitable for X-ray diffraction can be challenging.[8] In such cases, a combination of spectroscopic methods is employed to build a conclusive structural argument.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[11] For 2-Bromo-8-methoxyquinazoline, ¹H and ¹³C NMR would provide key structural information.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]
Data Acquisition: Record spectra on a 400 MHz or higher spectrometer at room temperature.[12][13] Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC).[14]
Anticipated Spectroscopic Data for 2-Bromo-8-methoxyquinazoline:
¹H NMR:
Signals for the aromatic protons on the quinazoline ring system. The number of signals, their chemical shifts, and coupling constants will be diagnostic of the substitution pattern.
A singlet corresponding to the methoxy (-OCH₃) group protons, likely in the range of δ 3.9-4.1 ppm.
¹³C NMR:
Distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, N, O). The carbon attached to the bromine atom is expected to appear at a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.[11][15]
Experimental Protocol: Mass Spectrometry
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) often provides detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion peak.[15]
Mass Analysis: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental formula.
Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Anticipated Mass Spectrometry Data for 2-Bromo-8-methoxyquinazoline:
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[15] This will result in two peaks of almost equal intensity for the molecular ion (M and M+2) and any bromine-containing fragments.[15]
Fragmentation: The fragmentation pattern will provide clues about the connectivity of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or cleavage of the methoxy group.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific research question, sample availability, and the required level of structural detail.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Information Provided
Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2]
Carbon-hydrogen framework, connectivity, electronic environment of nuclei.[11]
Unambiguous and definitive structure determination.[2]
Excellent for determining connectivity and isomer differentiation in solution.
High sensitivity and ability to determine elemental composition with high accuracy.
Limitations
Crystal growth can be a major bottleneck.[8] Structure is in the solid state, which may differ from solution.
Provides indirect structural information that requires interpretation.
Does not provide stereochemical information or direct evidence of atom connectivity.
Conclusion
References
National Center for Biotechnology Information. (n.d.). 8-Bromo-2-methylquinoline. PubChem. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Home of Small Molecule Crystal Structures. Retrieved from [Link]
Florea, C. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]
Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. Retrieved from [Link]
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]
Wlodawer, A. (n.d.). X Ray Crystallography. PMC. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]
Pacific Northwest National Laboratory. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Retrieved from [Link]
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
ResearchGate. (n.d.). Crystallographic data, parameters of X-ray diffraction experiments, and structure refinement parameters. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. Retrieved from [Link]
Alshennawi, A. E., et al. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Retrieved from [Link]
SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
Clement, R. E. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
Lanham, J. R., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS 2598265-10-0 | 8-Bromo-2-(methoxymethyl)quinoline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PubChem. Retrieved from [Link]
American Laboratory. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Retrieved from [Link]
Communications Chemistry. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]
Proper Disposal Procedures for 2-Bromo-8-methoxyquinazoline
[1][2][3][4] Technical Guide | CAS: 1780968-57-1 [1][2][3][4][5] Executive Summary & Hazard Profiling 2-Bromo-8-methoxyquinazoline is a halogenated heterocyclic building block frequently used in medicinal chemistry, part...
2-Bromo-8-methoxyquinazoline is a halogenated heterocyclic building block frequently used in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2][3][4] Proper disposal is dictated not just by its chemical reactivity, but by its classification as a Halogenated Organic and potential Bioactive Agent .[4]
As a Senior Application Scientist, I emphasize that this compound must never be disposed of down the drain or mixed with general non-halogenated organic solvents. Its bromine substituent requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during destruction.[3][4][6]
Technical Specifications
Property
Data
CAS Number
1780968-57-1
Formula
C₉H₇BrN₂O
Molecular Weight
239.07 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Reactivity
Electrophilic at C-2 position; susceptible to nucleophilic attack.[1][2][3][4]
Core Hazard Class
Irritant / Potentially Toxic .[3][4][7] Treat as Bioactive.[3][4][6]
Waste Code (RCRA)
Not specifically listed (P/U), but defaults to D001 (Ignitable if in solvent) or Halogenated Organic Streams .
Pre-Disposal Stabilization & Handling
Before moving waste to central accumulation, you must stabilize the material to prevent uncontrolled reactions in the waste container.[3][4][6]
The "Causality" of Stabilization
The C-2 bromine atom in 2-Bromo-8-methoxyquinazoline is a good leaving group.[1][2][3][4] If mixed with strong nucleophiles (e.g., aliphatic amines, thiols, or hydroxide) in a waste drum, it can undergo exothermic substitution, leading to pressure buildup or toxic gas evolution.[3][6]
Protocol:
Quenching (Reaction Mixtures): If the compound is in a reaction mixture with unreacted nucleophiles, quench the reaction before transfer to the waste container.[4][6] Dilute with a non-reactive solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with dilute acid/brine if necessary to neutralize reactive species.[3][4][6]
Solid Waste: If disposing of pure solid, double-bag in polyethylene bags. Do not dissolve in solvent solely for disposal unless required by your facility's specific liquid waste protocols.[3][4]
Waste Segregation Workflow
Correct segregation is the single most critical step in laboratory waste management.[3][4] Mixing halogenated compounds with non-halogenated fuels (like Acetone/Methanol) contaminates the entire drum, forcing the waste handler to use expensive halogen-specific incinerators.[3][4][6]
Decision Logic: Waste Stream Selection
Figure 1: Decision matrix for segregating 2-Bromo-8-methoxyquinazoline waste. Note that the presence of the bromine atom necessitates the "Halogenated" stream even if the solvent is non-halogenated.[1][3][4][6]
Detailed Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Filtrates from recrystallization, reaction mixtures.[6]
Container: Use a chemically resistant safety can or glass bottle (amber preferred if light sensitive).[3][4][6] HDPE is generally safe for quinazolines.[3][4]
Compatibility Check: Ensure the container does not contain strong acids (Nitric acid) or strong oxidizers, as these can react with the organic framework.[4][6]
Stream Selection: Pour into the HALOGENATED waste carboy.
Critical Note: Even if the solvent is Ethanol (non-halogenated), the dissolved 2-Bromo-8-methoxyquinazoline introduces halogens.[1][2][3][4][6] Therefore, the entire mixture is classified as Halogenated Waste.[4][6]
Log Entry: Record the volume and concentration on the waste tag immediately.
Spill Contingency Plan
In the event of a spill, immediate containment is necessary to prevent environmental release.[3][4][6]
Emergency Response Workflow
Figure 2: Step-by-step spill response protocol for 2-Bromo-8-methoxyquinazoline.
Decontamination:
After removing the solid/absorbed material, wipe the surface with a soap/water solution.[4][6] Do not use bleach (sodium hypochlorite) immediately, as it may react with amine impurities or the heterocycle to form more complex halogenated byproducts.[3][6]
References
Chemical Identification
Source: ChemSRC. "2-Bromo-8-methoxyquinazoline - CAS 1780968-57-1."[1][2][3][4] Accessed March 2026.[3][4][6][7]
Regulatory Framework (RCRA)
Source: U.S. Environmental Protection Agency (EPA).[6] "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.[3][4]
Halogenated Waste Management
Source: Princeton University EHS.[3] "Waste Removal and Management: Halogenated Solvents."
General Quinazoline Safety
Source: PubChem.[3][4][8] "Quinazoline Compound Summary." (Used for analog toxicity extrapolation).[3][4][6]